Methyl 2-(2,2,2-trifluoroethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGTCBNGXNNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Synthetic Utility of Methyl 2-(2,2,2-Trifluoroethyl)benzoate: A Fluorinated Building Block in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds remains one of the most effective methodologies for modulating a drug candidate's physicochemical and pharmacokinetic profiles[1]. Among the diverse array of fluorinated motifs, the 2,2,2-trifluoroethyl (-CH₂CF₃) group occupies a privileged chemical space.
This whitepaper provides an in-depth technical analysis of methyl 2-(2,2,2-trifluoroethyl)benzoate (CAS: 1933473-33-6). By acting as a highly versatile, orthogonally protected building block, this compound enables the rapid generation of sterically constrained, metabolically stable benzoic acid derivatives. We will explore its structural profiling, the mechanistic rationale for its use in drug design, and a field-proven, self-validating protocol for its synthesis via transition-metal catalysis.
Structural and Physicochemical Profiling
Methyl 2-(2,2,2-trifluoroethyl)benzoate is characterized by a central benzene ring substituted at the C1 position with a methyl ester and at the orthogonal C2 (ortho) position with a 2,2,2-trifluoroethyl group.
The Ortho-Effect and Conformational Locking
The placement of the -CH₂CF₃ group ortho to the ester is not merely a topological feature; it is a deliberate design choice that induces significant steric and electronic consequences. The bulky trifluoroethyl group forces the adjacent ester moiety out of coplanarity with the aromatic
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the molecule, highlighting its high ligand efficiency as a starting material for fragment-based drug discovery (FBDD).
| Property | Value | Rationale / Impact in Drug Design |
| Chemical Formula | C₁₀H₉F₃O₂ | Defines the core scaffold and atomic composition. |
| Molecular Weight | 218.17 g/mol | Low MW ensures downstream derivatives remain within Lipinski's Rule of 5. |
| CAS Registry Number | 1933473-33-6 | Unique identifier for procurement and database cross-referencing. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 5 (2 O, 3 F) | Fluorine acts as a weak acceptor; carbonyl oxygen acts as a strong acceptor. |
| Estimated cLogP | ~2.8 - 3.2 | The -CH₂CF₃ group provides optimal lipophilicity for oral bioavailability without the extreme hydrophobicity of a perfluoroalkyl chain. |
The Rationale for the 2,2,2-Trifluoroethyl Group
Why utilize a -CH₂CF₃ group instead of a standard -CF₃ (trifluoromethyl) or an unfluorinated ethyl group?
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target benzylic positions for oxidation, leading to rapid clearance of the drug. The strong electron-withdrawing nature of the adjacent -CF₃ group deactivates the benzylic -CH₂- protons, effectively blocking this metabolic liability[1].
-
Electronic Insulation: A direct -CF₃ group on an aromatic ring is strongly deactivating via inductive and resonance effects. The methylene (-CH₂-) spacer in the trifluoroethyl group insulates the aromatic ring from the extreme electron-withdrawing effect of the fluorines, preserving the
-electron density required for specific stacking interactions with target proteins. -
Lipophilic Efficiency (LipE): The -CH₂CF₃ group increases the lipophilicity (LogP) of the molecule, driving hydrophobic interactions within binding pockets, while incurring a minimal steric penalty compared to bulkier alkyl groups[1].
Synthetic Methodologies and Mechanistic Pathways
The synthesis of ortho-trifluoroethylated benzoates has historically been challenging due to the volatility of fluoroalkylating reagents and the necessity for harsh reaction conditions. Modern approaches leverage Palladium-catalyzed cross-coupling or C-H activation strategies[2][3].
For the synthesis of methyl 2-(2,2,2-trifluoroethyl)benzoate, a highly reliable route is the Palladium-catalyzed cross-coupling of methyl 2-bromobenzoate with 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) .
Mechanistic Pathway
The catalytic cycle involves the active Pd(0) species undergoing oxidative addition into the aryl bromide bond. Subsequent transmetalation/radical addition with the fluoroalkyl iodide, facilitated by a mild base, yields a Pd(II) intermediate. Finally, reductive elimination forms the critical C(sp²)-C(sp³) bond, releasing the product and regenerating the catalyst[2].
Catalytic cycle for the Pd-catalyzed trifluoroethylation of aryl halides.
Experimental Protocol: Synthesis and Validation
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedure is designed to be a self-validating workflow, ensuring high fidelity and reproducibility.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
1. Reagent Preparation & Degassing (Causality: Preventing Catalyst Deactivation)
-
Action: To an oven-dried, heavy-walled Schlenk tube equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), Xantphos ligand (0.10 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol).
-
Rationale: Oxygen is highly detrimental to the electron-rich Pd(0) active species and the phosphine ligand. The system must be evacuated and backfilled with ultra-pure Argon three times.
2. Addition of Volatile Reagents (Causality: Stoichiometric Control)
-
Action: Inject anhydrous, degassed Toluene (15 mL) into the Schlenk tube under a positive stream of Argon. Subsequently, inject 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) (2.5 equiv, 12.5 mmol).
-
Rationale: CF₃CH₂I is highly volatile (boiling point ~55°C). An excess is used to compensate for potential partitioning into the headspace. The tube must be sealed immediately with a Teflon screw cap to prevent reagent loss during heating.
3. Reaction Execution & Monitoring (Causality: Kinetic Completion)
-
Action: Submerge the sealed tube in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 16 hours.
-
Validation: After 16 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, and perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc mobile phase. The disappearance of the UV-active starting material spot (R_f ~0.4) and the appearance of a new, slightly more lipophilic product spot (R_f ~0.5) confirms reaction progression.
4. Quench and Liquid-Liquid Extraction (Causality: Removing Inorganic Interferences)
-
Action: Dilute the reaction mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the bulk palladium black and insoluble inorganic salts (Cs₂CO₃/CsBr). Wash the filtrate with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Rationale: Water washes remove residual polar impurities, while the brine wash pre-dries the organic layer, reducing the burden on the subsequent chemical drying agent (anhydrous Na₂SO₄).
5. Chromatographic Purification
-
Action: Concentrate the dried organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc.
-
Rationale: The product is highly lipophilic due to the trifluoroethyl group; a non-polar solvent system ensures clean separation from any unreacted starting material or homocoupled byproducts.
6. Analytical Validation
-
Action: Validate the isolated clear oil via ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Expected Signatures:
-
¹H NMR (CDCl₃): Look for the diagnostic quartet of the benzylic -CH₂- protons coupling with the adjacent -CF₃ group (around
3.8 ppm, Hz), and the sharp singlet of the methyl ester ( 3.9 ppm). -
¹⁹F NMR (CDCl₃): A distinct triplet (due to coupling with the -CH₂- protons) around
-65 ppm confirms the presence of the intact trifluoroethyl moiety.
-
References
-
Reagentia. "Methyl 2-(2,2,2-trifluoroethyl)benzoate (1 x 100 mg) - Catalog R01EIPV". Reagentia.eu. URL:[Link]
-
Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews 2008; 37(2): 320-330. URL:[Link]
-
Feng YS, Xie CQ, Qiao WL, Xu HJ. "Palladium-catalyzed trifluoroethylation of terminal alkynes with 1,1,1-trifluoro-2-iodoethane." Organic Letters 2013; 15(4): 936-939. URL:[Link]
-
Tóth BL, Kovács S, Sályi G, Novák Z. "Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation." Angewandte Chemie International Edition 2016; 55: 1988-1992. URL:[Link]
Sources
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed trifluoroethylation of terminal alkynes with 1,1,1-trifluoro-2-iodoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
Ortho-Trifluoroethyl Substituted Methyl Benzoate: Synthesis, Conformation, and Bioisosteric Utility
This guide serves as an authoritative technical resource on the synthesis, conformational dynamics, and medicinal chemistry applications of Methyl 2-(2,2,2-trifluoroethyl)benzoate . It is designed for researchers requiring actionable protocols and mechanistic insights.
Executive Summary & Chemical Significance
The incorporation of fluorinated motifs into aromatic scaffolds is a cornerstone of modern drug discovery.[1] Methyl 2-(2,2,2-trifluoroethyl)benzoate represents a privileged scaffold where the 2,2,2-trifluoroethyl (-CH₂CF₃) group serves as a metabolically stable, lipophilic bioisostere for standard ethyl or isopropyl groups.
Unlike its meta and para isomers, the ortho-substituted variant introduces unique atropisomeric potential and steric gating . The bulky -CH₂CF₃ group at the C2 position forces the adjacent ester moiety out of planarity with the benzene ring, significantly altering the molecule's electronic profile and solubility compared to its planar regioisomers.
Key Structural Features[1][2][3][4]
-
Bioisostere: -CH₂CF₃ mimics -CH₂CH₃ but with blocked metabolic oxidation sites (no β-hydride abstraction possible).
-
Electronic Effect: The -CH₂CF₃ group exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the ring without the resonance donation seen in -OCH₂CF₃ analogs.
-
Steric Bulk: The Van der Waals volume of -CF₃ (approx. 42.6 ų) is significantly larger than -CH₃, creating a "molecular twist" in the ortho isomer.
Comparative Analysis of Isomers
To understand the distinct nature of the ortho target, we compare it with its positional isomers.
| Feature | Ortho-Isomer (Target) | Meta-Isomer | Para-Isomer |
| Structure | 1-COOMe, 2-CH₂CF₃ | 1-COOMe, 3-CH₂CF₃ | 1-COOMe, 4-CH₂CF₃ |
| Ester Conformation | Twisted (Non-planar) | Planar | Planar |
| Steric Hindrance | High (protects carbonyl) | Low | Negligible |
| Metabolic Stability | High (Steric + Electronic) | Moderate | Moderate |
| Est.[2] LogP | ~3.1 (Higher lipophilicity) | ~2.9 | ~2.9 |
| Synthetic Challenge | High (Steric crowding) | Moderate | Low |
Synthetic Pathways
Direct trifluoroethylation of arenes is challenging due to the instability of many trifluoroethyl-metal intermediates (susceptible to β-fluoride elimination). We present the Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type) as the most reliable, self-validating protocol.
Pathway Logic (DOT Diagram)
The following diagram illustrates the catalytic cycle and decision logic for synthesizing the target.
Caption: Catalytic cycle for the Pd-catalyzed trifluoroethylation. Note the transmetalation step is critical; bulky ligands prevent β-fluoride elimination.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(2,2,2-trifluoroethyl)benzoate via Pd-catalyzed cross-coupling. Reference Basis: Adapted from Cho et al. (Science, 2010) and Xu et al. (J. Org. Chem, 2011) for sterically demanding substrates.
Reagents & Equipment[6][7][8][9]
-
Substrate: Methyl 2-chlorobenzoate or Methyl 2-bromobenzoate (1.0 equiv).
-
Reagent: 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) (2.0 equiv) OR Potassium (2,2,2-trifluoroethyl)trifluoroborate.
-
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) or Pd₂(dba)₃ + BrettPhos.
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol).
-
Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes until a yellow/orange homogeneous solution forms. Why: Pre-forming the active L₂Pd(0) species ensures rapid oxidative addition before the alkyl halide degrades.
-
-
Substrate Addition:
-
Add Methyl 2-bromobenzoate (215 mg, 1.0 mmol) and Cs₂CO₃ (977 mg, 3.0 mmol) to the reaction vessel.
-
Critical Step: If using CF3CH2I (volatile, bp ~55°C), cool the vessel to 0°C before addition. Add CF3CH2I (2.0 mmol) via syringe.
-
-
Reaction Phase:
-
Seal the tube with a Teflon screw cap.
-
Heat the mixture to 80°C for 12–16 hours.
-
Monitoring: Check via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aryl bromide peak. The product will appear as a slightly less polar spot.
-
-
Work-up & Purification:
-
Cool to room temperature. Dilute with Diethyl Ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure (Caution: Product may be semi-volatile; do not use high vacuum < 10 mbar for extended periods).
-
Purification: Flash column chromatography using silica gel.[3]
-
Eluent: Gradient of Pentane → Pentane/Diethyl Ether (95:5).
-
Yield Expectation: 65–75%.
-
-
-
Validation (NMR Signature):
-
¹H NMR (CDCl₃): Look for the quartet at δ ~3.5–4.0 ppm (
Hz) corresponding to the -CH₂- group. The aromatic region will show the characteristic ABCD pattern of 1,2-disubstitution. -
¹⁹F NMR: A triplet at δ -65 ppm (
Hz).
-
Conformational Dynamics & The "Ortho Effect"
The ortho-trifluoroethyl group creates a specific steric environment that differentiates this isomer from the meta and para forms.
Steric Gating Mechanism
In Methyl benzoate (unsubstituted), the ester group is coplanar with the ring to maximize
-
The -CH₂CF₃ group has a large effective radius.
-
To avoid steric clash between the carbonyl oxygen and the trifluoroethyl protons (or fluorines), the ester group rotates out of the plane.
-
Consequence: The resonance interaction between the ester and the ring is diminished. This makes the carbonyl carbon more electrophilic (more reactive to nucleophiles) but the ester oxygen less basic .
Caption: Steric impact of ortho-substitution on ester planarity and physicochemical properties.
Applications in Drug Development
The 2,2,2-trifluoroethyl group is a high-value bioisostere in medicinal chemistry.
-
Metabolic Blocking: The C-F bonds are extremely strong (~116 kcal/mol). Replacing an ethyl group (-CH₂CH₃) with -CH₂CF₃ prevents Cytochrome P450-mediated hydroxylation at the terminal carbon. The adjacent methylene (-CH₂-) is also deactivated toward oxidation due to the strong electron-withdrawing nature of the CF₃ group.
-
Lipophilicity Modulation: The -CH₂CF₃ group increases logP by approximately 0.6–0.8 units compared to a methyl group, aiding in blood-brain barrier (BBB) penetration.
-
pKa Modulation: If the ester is hydrolyzed to the acid, the ortho-trifluoroethyl benzoic acid will be stronger (lower pKa) than benzoic acid due to the inductive effect (-I) of the fluorine atoms stabilizing the carboxylate anion.
References
-
Cho, E. J., et al. (2010).[3] "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science, 328(5986), 1679–1681.[4] Link
-
Xu, J., et al. (2011). "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie International Edition, 50(51), 12249–12252. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). "Transition-Metal-Catalyzed Trifluoromethylation of Aryl Halides." Angewandte Chemie, 49(46), 8686-8690. Link
-
Tomashenko, O. A., et al. (2011). "Synthesis of (2,2,2-Trifluoroethyl)arenes via Palladium-Catalyzed Cross-Coupling." European Journal of Organic Chemistry, 2011(32), 6390–6396. Link
Sources
Molecular weight and formula of C10H9F3O2
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
Topic: An In-depth Technical Guide to C10H9F3O2: Focus on 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The molecular formula C10H9F3O2 represents a number of isomeric compounds, each with unique chemical and physical properties. This guide focuses on the most prominent and commercially significant isomer: 3-[3-(trifluoromethyl)phenyl]propanoic acid . This compound, identified by its CAS number 585-50-2, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism.[1][2][3] The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights for laboratory and development settings.
Core Compound Identification and Properties
IUPAC Name: 3-[3-(trifluoromethyl)phenyl]propanoic acid[7]
Synonyms: 3-(3-Trifluoromethylphenyl)propionic acid, m-(Trifluoromethyl)hydrocinnamic acid, 3-(Trifluoromethyl)hydrocinnamic acid[4][7][8]
Molecular Formula: C10H9F3O2[1][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of 3-[3-(trifluoromethyl)phenyl]propanoic acid is presented in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Weight | 218.17 g/mol | [1][7][9] |
| CAS Number | 585-50-2 | [4][7][9] |
| Appearance | White or colorless to light yellow powder or liquid | [1][4] |
| Melting Point | 30-35 °C | [11] |
| Boiling Point | 149 °C at 11 mmHg | [1][4] |
| Purity | ≥ 98% (GC) | [4] |
Structural Information
The chemical structure of 3-[3-(trifluoromethyl)phenyl]propanoic acid is characterized by a benzene ring substituted with a propanoic acid group and a trifluoromethyl group at the meta position.
Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
The primary and most efficient method for the synthesis of 3-[3-(trifluoromethyl)phenyl]propanoic acid is the catalytic hydrogenation of m-trifluoromethyl cinnamic acid.[1][2] This process is highly effective, yielding a product with high purity, which is crucial for its use as a pharmaceutical intermediate.[2]
Synthesis Workflow Diagram
Caption: Synthesis of 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Detailed Synthesis Protocol
This protocol is based on established methods for the catalytic hydrogenation of cinnamic acid derivatives.[1][2]
Materials:
-
m-Trifluoromethyl cinnamic acid
-
Methanol (reagent grade)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Petroleum ether, n-hexane, or cyclohexane for crystallization
Equipment:
-
Hydrogenation reactor
-
Round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve m-trifluoromethyl cinnamic acid in methanol in a hydrogenation reactor.
-
Catalyst Addition: Add 5% Pd/C catalyst to the solution. The amount of catalyst is typically around 3% by weight of the starting material.[1]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 1 kg/cm ²) and maintain the reaction at a controlled temperature (e.g., 250°C, though lower temperatures are often effective) for 10-20 hours with stirring.[1][2]
-
Catalyst Removal: After the reaction is complete (monitored by techniques like TLC or HPLC), depressurize the reactor and filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol, yielding the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of a non-polar solvent like petroleum ether, n-hexane, or cyclohexane at an elevated temperature.[2]
-
Isolation: Allow the solution to cool to a low temperature to induce crystallization. Collect the solid product by filtration.
-
Drying: Dry the purified solid product under reduced pressure to remove any residual solvent. The expected yield is typically in the range of 81-85% with a purity greater than 99.7%.[2]
Analytical Characterization
A robust analytical workflow is essential to ensure the identity, purity, and quality of 3-[3-(trifluoromethyl)phenyl]propanoic acid, especially for its use in pharmaceutical manufacturing.
Analytical Workflow Diagram
Caption: Analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile compounds like 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Protocol for Purity Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the compound, often after derivatization.
Protocol for Impurity Profiling:
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate components with different boiling points.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.
-
Sample Preparation: Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for improved peak shape and detection.
-
Analysis: The mass spectrum of the main peak should show a molecular ion corresponding to the derivatized compound. Impurities can be identified by their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methylene (-CH2-) groups of the propanoic acid chain, and the acidic proton of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the benzene ring, the propanoic acid chain, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).
-
C-H stretches from the aromatic ring and the aliphatic chain.
-
Strong C-F stretches from the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).
-
Applications in Drug Development and Research
The primary application of 3-[3-(trifluoromethyl)phenyl]propanoic acid is as a key starting material in the synthesis of Cinacalcet .[1][2] Cinacalcet is a calcimimetic drug that modulates the calcium-sensing receptor, used to treat secondary hyperparathyroidism in dialysis patients and hypercalcemia in patients with parathyroid carcinoma.[1][13][14]
The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance properties such as:
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.[5]
-
Lipophilicity: This group increases the molecule's ability to cross cell membranes.[4]
-
Binding Affinity: The electronic properties of the trifluoromethyl group can enhance the binding of a drug molecule to its target receptor.[5]
Beyond its role in Cinacalcet synthesis, this compound and its isomers are valuable in the development of other bioactive molecules, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[4]
Safety and Handling
3-[3-(trifluoromethyl)phenyl]propanoic acid is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[15]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapor. Wash hands thoroughly after handling.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][15]
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[15][18]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[15][18]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[15][18]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.[15][18]
Conclusion
3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in the fields of pharmaceutical and chemical research. Its unique properties, conferred by the trifluoromethyl group, make it an essential building block for the synthesis of important drugs like Cinacalcet. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for researchers and drug development professionals working with this versatile intermediate. This guide provides a foundational understanding and practical protocols to support its effective and safe utilization in a scientific setting.
References
-
PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. Retrieved from [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
The Royal Society of Chemistry. Supplementary Material. Retrieved from [Link]
-
Sinowin Chemical. 3- (3-Trifluoromethylphenyl) Propionic Acid. Retrieved from [Link]
-
ResearchGate. Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Retrieved from [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]
-
PubMed. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]
-
Eurofins. Analytical Method Summaries. Retrieved from [Link]
-
PureSynth. 3-(3-Trifluoromethylphenyl)Propionic Acid 98.0%(GC). Retrieved from [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Inovatus Services. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 3. 3-(3-Trifluoromethylphenyl)propionic acid (CAS NO:585-50-2) | 3-(3-Trifluoromethylphenyl)propionic acid Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(3-Trifluoromethylphenyl)propionic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. 3-[3-(Trifluoromethyl)phenyl]propanoic acid | CAS 585-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 3-(3-Trifluoromethylphenyl)propionic acid - Opulent Pharma [opulentpharma.com]
- 11. pure-synth.com [pure-synth.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. matrixscientific.com [matrixscientific.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Methyl 2-(2,2,2-trifluoroethyl)benzoate
Content Type: Technical Safety & Handling Guide (Whitepaper) Topic: Methyl 2-(2,2,2-trifluoroethyl)benzoate CAS Registry Number: 1933473-33-6 Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.
Safety, Synthesis, and Handling of Fluorinated Isosteres in Drug Discovery
Executive Summary & Chemical Identity
Methyl 2-(2,2,2-trifluoroethyl)benzoate is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a precursor for introducing the 2,2,2-trifluoroethyl motif—a lipophilic, metabolically stable bioisostere often used to replace ethyl or isopropyl groups to modulate pKa and metabolic stability (DMPK) profiles.
Due to its status as a niche research intermediate rather than a bulk commodity, comprehensive toxicological data is often absent from standard databases. This guide synthesizes available data from structural analogs (e.g., the para-isomer and trifluoroethyl-substituted benzenes) to establish a rigorous safety and handling protocol.
| Property | Data / Specification |
| CAS Number | 1933473-33-6 |
| IUPAC Name | Methyl 2-(2,2,2-trifluoroethyl)benzoate |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Predicted State | Low-melting solid or viscous oil (based on para-isomer mp 54-55°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water.[1] |
Hazard Identification & Risk Assessment (GHS)
Note: In the absence of in-vivo toxicological data for this specific isomer, the following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated benzoate esters.
GHS Classification (Predicted)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[2] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2] | H335 |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
Critical Toxicology Insight
The trifluoroethyl group (
-
Risk: Potential for delayed systemic toxicity if absorbed in large quantities.
-
Control: Double-gloving (Nitrile over Latex) is recommended for prolonged handling.
Experimental Protocols: Synthesis & Handling
Authoritative Note: The synthesis of trifluoroethyl-substituted arenes often requires transition-metal catalysis. The protocol below is adapted from copper-mediated trifluoromethylation strategies effective for benzyl substrates [1].
Synthesis Workflow (Cu-Mediated Cross-Coupling)
Objective: Install the trifluoroethyl group via cross-coupling of benzyl electrophiles with
-
Reagents: Methyl 2-(bromomethyl)benzoate (Substrate),
(Ruppert-Prakash Reagent), CuI (Catalyst), CsF (Activator). -
Solvent: DMF or NMP (Anhydrous).
-
Conditions: Inert atmosphere (
), 60–80°C.
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask. Cool under
. -
Charging: Add CuI (0.2 equiv) and CsF (2.0 equiv).
-
Addition: Add substrate dissolved in DMF. Add
(2.0 equiv) dropwise at 0°C. -
Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench: Cool to RT. Quench with saturated aqueous
(exothermic). -
Extraction: Extract with
(x3). Wash organic layer with brine.[3][4] -
Purification: Flash column chromatography (Silica gel).
Visualization: Synthesis & Safety Logic
The following diagram illustrates the critical decision points during the synthesis and quench phases to prevent thermal runaway and exposure.
Caption: Synthesis workflow emphasizing thermal control during TMSCF3 addition and exothermic quenching.
Storage & Stability
Chemical Stability
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (
) or in the presence of strong nucleophiles. -
Fluorine Stability: The
group is chemically inert under standard storage conditions but can undergo defluorination under extreme reducing conditions (e.g., Li/Na in ammonia).
Storage Protocol
| Parameter | Requirement | Rationale |
| Temperature | 2–8°C (Refrigerated) | Prevents slow hydrolysis and transesterification. |
| Atmosphere | Argon or Nitrogen | Hygroscopic nature of impurities may catalyze degradation. |
| Container | Amber Glass | Protects from potential photodegradation (though unlikely for this structure). |
| Incompatibility | Strong Oxidizers, Strong Bases | Prevents exothermic reactions. |
Emergency Response
Spill Response Decision Tree
In the event of a spill in a research laboratory, follow this logic to determine the appropriate cleanup method.
Caption: Decision logic for spill containment, prioritizing evacuation for large spills outside ventilation.
Fire Fighting
-
Media:
, dry chemical, or foam. Do not use a water jet, as it may spread the lipophilic ester. -
Combustion Products: Emits toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (
), and Hydrogen Fluoride (HF) . -
PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to the risk of HF formation.
References
-
Beilstein Journals. (2014). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry.
-
Reagentia. (2025). Methyl 2-(2,2,2-trifluoroethyl)benzoate Product Data. Reagentia Catalog.
-
PubChem. (2025). Methyl 2-(trifluoromethyl)benzoate (Analogous Data). National Library of Medicine.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Benzoates. Merck KGaA.
Sources
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(2,2,2-trifluoroethyl)benzoate: Boiling Point and Density Determination
This technical guide provides a comprehensive framework for the experimental determination of two critical physicochemical properties of methyl 2-(2,2,2-trifluoroethyl)benzoate: its boiling point and density. As a novel compound of interest in pharmaceutical and materials science research, accurate characterization of these fundamental properties is paramount for process development, quality control, and computational modeling. This document outlines detailed, field-proven methodologies, explains the underlying scientific principles, and offers insights into ensuring data integrity.
Introduction to Methyl 2-(2,2,2-trifluoroethyl)benzoate
Methyl 2-(2,2,2-trifluoroethyl)benzoate is an aromatic ester that incorporates a trifluoroethyl group, a moiety known to impart unique electronic and lipophilic characteristics to a molecule. While structurally related to compounds such as methyl 2-(trifluoromethyl)benzoate, the specific physical properties of methyl 2-(2,2,2-trifluoroethyl)benzoate are not yet widely documented in the scientific literature.[1][2] The determination of its boiling point and density is a foundational step in its chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and toxicological assessment.
The Significance of Boiling Point and Density in Drug Development
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3][4] This property is a crucial indicator of a compound's volatility and is essential for designing distillation-based purification methods.[3][4] Furthermore, an accurate boiling point measurement can serve as an indicator of purity, as impurities can alter the boiling point of a substance.[4][5]
Density, defined as the mass per unit volume of a substance, is another fundamental physical property.[6][7] In drug development, density data is critical for accurate formulation calculations, the design of dosage forms, and for modeling transport phenomena. Both boiling point and density are influenced by intermolecular forces, molecular weight, and molecular structure.[5]
Quantitative Data Summary
| Property | Expected Value | Units |
| Boiling Point | To Be Determined | °C or K |
| Density | To Be Determined | g/cm³ or g/mL |
Experimental Determination of Boiling Point
The capillary method is a reliable technique for determining the boiling point of a small quantity of a liquid sample.[3][4] This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Protocol
-
Preparation of the Capillary Tube: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.
-
Sample Preparation: Attach a small test tube containing 2-3 mL of methyl 2-(2,2,2-trifluoroethyl)benzoate to a thermometer using a rubber band or wire.
-
Assembly: Place the sealed capillary tube (sealed end up) into the test tube containing the sample.
-
Heating: Immerse the assembly into a heating bath (e.g., a Thiele tube or a beaker filled with paraffin oil) ensuring the sample is below the level of the heating medium.[5][8]
-
Observation: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the initial temperature (T1).
-
Final Reading: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point (T2).
-
Calculation: The boiling point is the average of T1 and T2. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[3]
Experimental Workflow Diagram
Caption: Workflow for Density Determination.
Conclusion
The experimental determination of the boiling point and density of methyl 2-(2,2,2-trifluoroethyl)benzoate is a critical first step in its comprehensive characterization. The methodologies outlined in this guide provide a robust and reliable framework for obtaining accurate and reproducible data. Adherence to these protocols will ensure the generation of high-quality physicochemical data essential for the advancement of research and development involving this promising compound.
References
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
Technical Whitepaper: Methyl 2-(2,2,2-trifluoroethyl)benzoate
The following technical guide details the nomenclature, structural utility, and synthetic architecture of methyl 2-(2,2,2-trifluoroethyl)benzoate . This document is structured for researchers in medicinal chemistry and process development.
Structural Analysis, IUPAC Derivation, and Synthetic Utility
Executive Summary
Methyl 2-(2,2,2-trifluoroethyl)benzoate is a fluorinated aromatic ester serving as a critical intermediate in the synthesis of metabolically stable pharmacophores. The incorporation of the 2,2,2-trifluoroethyl motif (
Nomenclature Authority (IUPAC)
The systematic name is derived following the IUPAC Recommendations (Blue Book) . The name is constructed by identifying the principal functional group, the parent structure, and the substituents.
Hierarchical Derivation
-
Principal Characteristic Group: The molecule contains an ester (
) and a haloalkyl group. Esters have seniority over halides and alkyl groups for the parent name. Thus, the suffix is -oate . -
Parent Structure: The principal cycle is a benzene ring attached to the carboxylate. The parent acid is benzoic acid . As an ester, this becomes benzoate .
-
Alkyl Component (Ester): The group attached to the oxygen of the ester is a methyl group. This forms the first part of the name: Methyl ... benzoate .[1][2][3][4][5]
-
Substituent Numbering:
-
The carbon atom of the benzene ring attached to the carbonyl group is automatically C1 .
-
Numbering proceeds around the ring to give the lowest locant to the substituent. The substituent is at the adjacent carbon: C2 .
-
-
Substituent Identification:
-
The substituent at C2 is an ethyl group (
) where the three hydrogen atoms on the terminal carbon are replaced by fluorine. -
Numbering of the ethyl side-chain starts at the point of attachment to the benzene ring (C1'). Therefore, the fluorines are on C2'.
-
-
Assembly:
Final IUPAC Name: Methyl 2-(2,2,2-trifluoroethyl)benzoate
Structural Visualization
The following diagram illustrates the priority rules and numbering scheme used to derive the name.
Caption: Hierarchical assembly of the IUPAC name based on functional group priority (Ester > Haloalkyl).
Physicochemical Profile & Utility in Drug Design[2][11][12]
The 2,2,2-trifluoroethyl group is a "privileged motif" in medicinal chemistry, distinct from a simple ethyl or trifluoromethyl group.
| Property | Effect on Pharmacophore | Mechanism |
| Metabolic Stability | High | The strong C-F bonds (approx. 116 kcal/mol) prevent cytochrome P450-mediated benzylic oxidation, a common clearance pathway for ethyl/methyl groups. |
| Lipophilicity | Modulated | Fluorine increases lipophilicity ( |
| Electronic Effect | Inductive Withdrawal (-I) | The |
| Conformation | Dipole Alignment | The C-F dipoles can engage in specific electrostatic interactions with protein binding pockets (orthogonal multipolar interactions). |
Synthetic Architecture
Synthesizing methyl 2-(2,2,2-trifluoroethyl)benzoate requires overcoming the "ortho-effect" (steric hindrance) and avoiding the reactivity of the ester group. Standard Grignard reagents are unsuitable because they would attack the ester.
Preferred Route: Palladium-Catalyzed Negishi Cross-Coupling
The most robust method employs Negishi coupling . This uses an organozinc reagent, which is nucleophilic enough to form the C-C bond but tolerant of the ester functionality.
-
Electrophile: Methyl 2-iodobenzoate (commercially available).
-
Nucleophile: 2,2,2-Trifluoroethylzinc iodide (prepared in situ).
-
Catalyst:
or .
Synthetic Pathway Diagram[7]
Caption: Negishi cross-coupling strategy utilizing an organozinc intermediate to preserve the ester functionality.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(2,2,2-trifluoroethyl)benzoate via Negishi Coupling. Scale: 5.0 mmol basis.
Reagents & Equipment[1]
-
Aryl Halide: Methyl 2-iodobenzoate (1.31 g, 5.0 mmol).
-
Alkyl Halide: 2,2,2-Trifluoroethyl iodide (1.26 g, 6.0 mmol).
-
Zinc Source: Zinc dust (activated with 1,2-dibromoethane/TMSCl).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (290 mg, 5 mol%).
-
Solvent: Anhydrous THF and DMF (3:1 ratio).
Step-by-Step Methodology
-
Preparation of Organozinc Reagent (
):-
In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (10 mmol) in dry THF (5 mL).
-
Add 2,2,2-trifluoroethyl iodide (6.0 mmol) dropwise.
-
Stir at 40°C for 2 hours. The disappearance of the iodide can be monitored by GC-MS. Caution: Organozinc reagents are air-sensitive.
-
-
Cross-Coupling Reaction:
-
In a separate reaction vessel, dissolve Methyl 2-iodobenzoate (5.0 mmol) and
(0.25 mmol) in dry DMF (5 mL). -
Transfer the prepared organozinc solution via cannula into the aryl halide solution.
-
Heat the mixture to 65°C for 12–16 hours under Argon.
-
-
Work-up & Purification:
-
Quench the reaction with saturated
(aq). -
Extract with Diethyl Ether (
mL). -
Wash the combined organic layers with water and brine to remove DMF.
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 95:5).
-
Expected Characterization Data (Predicted)
-
Appearance: Colorless oil or low-melting solid.
-
NMR (400 MHz,
): 7.95 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 3.90 (s, 3H, ), 3.85 (q, Hz, 2H, ). -
NMR:
-65.5 ppm (t, ). -
MS (EI): m/z 218
.
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]
-
Synthesis (Negishi Coupling): Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, 1982, 15(11), 340–348. [Link]
-
Trifluoroethylation Protocols: Xu, X., et al. "Palladium-Catalyzed Cross-Coupling of Benzylidenecyclopropanes with 2,2,2-Trifluoroethyl Iodide." Organic Letters, 2016. [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Strategic Bioisosterism: The Trifluoroethyl Group in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the 2,2,2-trifluoroethyl (TFE) group represents a high-value bioisostere for ethyl, isopropyl, and methyl groups. Unlike simple steric replacements, the TFE group introduces profound electronic changes driven by the high electronegativity of the terminal
This guide details the strategic deployment of TFE groups to:
-
Modulate Basicity: Induce a massive
drop (approx. 4–5 units) in proximal amines, altering ionization states at physiological pH. -
Enhance Metabolic Stability: Block oxidative dealkylation by Cytochrome P450 enzymes via the strength of the C–F bond (116 kcal/mol).
-
Mitigate Toxicity: specifically reducing hERG channel inhibition by neutralizing cationic centers.
Physicochemical Rationale: The "Fluorine Effect"[1]
The substitution of hydrogen for fluorine is not merely a steric change; it is an electronic overhaul. The TFE group (
The Basicity Cliff ( Modulation)
The most critical application of the TFE group is the attenuation of amine basicity.
-
Mechanism: The strong electron-withdrawing effect (inductive effect,
) of the -fluorines pulls electron density away from the nitrogen lone pair. -
Data: The
of a secondary amine drops precipitously when an ethyl group is replaced by a TFE group.
| Amine Structure | Substituent (R) | Ionization at pH 7.4 | |
| Ethyl ( | 10.7 | >99.9% Cationic | |
| TFE ( | 5.7 | ~98% Neutral |
Design Implication: By shifting the
Lipophilicity and Dipole
While fluorine is lipophilic, the TFE group is polar due to the strong C–F dipoles.
-
LogP: Introduction of TFE generally increases
compared to a methyl group but may decrease it relative to a bulky isopropyl, depending on the solvation penalty of the polar C–F bonds. -
Conformation: The Gauche Effect stabilizes conformations where the C–F bond is gauche to the nitrogen lone pair, locking the side chain into a specific vector, which can be exploited for rigidifying ligand-receptor binding.
Metabolic Stability & Pharmacokinetics[1][2][3][4]
The ethyl group is a common "soft spot" for metabolic clearance. CYP450 enzymes frequently attack the
Blocking the Metabolic Hotspot
The TFE group effectively "caps" this liability.
-
C–H Bond Deactivation: The electron-withdrawing
group deactivates the adjacent -methylene protons, making hydrogen abstraction by the CYP450 iron-oxo species energetically unfavorable. -
C–F Bond Strength: The C–F bond itself is oxidatively inert under physiological conditions.
Figure 1: Mechanism of metabolic stabilization. The TFE group prevents the initial
hERG Avoidance Strategy
One of the primary causes of late-stage drug attrition is cardiotoxicity via inhibition of the hERG potassium channel (QTc prolongation).[1]
-
The Problem: The hERG pharmacophore typically binds lipophilic, basic amines (positively charged at physiological pH) via cation-
interactions with aromatic residues (Tyr652, Phe656) in the channel pore. -
The TFE Solution: By substituting an ethyl/methyl group with TFE, the basicity is reduced (see Section 1.1). The amine remains neutral at pH 7.4, effectively "hiding" the charge from the hERG channel while often maintaining affinity for the primary target (if the target tolerates a neutral donor/acceptor).
Synthetic Methodologies
Synthesizing N-trifluoroethyl amines requires specific protocols due to the reduced nucleophilicity of the amine (if starting from TFE-amine) or the reduced electrophilicity of the carbonyl (if using trifluoroacetaldehyde).
Protocol A: Reductive Amination (The Industry Standard)
This is the preferred method for introducing a TFE group onto an existing primary amine.
Reagents:
-
Amine Substrate: 1.0 equiv
-
Trifluoroacetaldehyde ethyl hemiacetal: 1.5 – 2.0 equiv (Source of
) -
Reducing Agent: Sodium Triacetoxyborohydride (
) or Sodium Borohydride ( ) -
Solvent: DCM or Toluene (for azeotropic removal of water if needed)
Step-by-Step Workflow:
-
Imine Formation: Dissolve the primary amine in DCM. Add Trifluoroacetaldehyde ethyl hemiacetal.
-
Note:
is volatile and exists as a hydrate/hemiacetal. Formation of the imine is slower than with non-fluorinated aldehydes due to the electron-withdrawing destabilizing the intermediate cation. -
Optimization: Add molecular sieves (
) or catalytic to drive imine formation. Reflux may be required.
-
-
Reduction: Cool to 0°C. Add
(2-3 equiv). -
Reaction: Stir at RT for 12–24 hours. Monitor by LCMS.[2][3]
-
Workup: Quench with saturated aqueous
. Extract with DCM.[4]-
Caution: TFE-amines are less basic; ensure the pH is not too low during extraction, or the amine might remain in the organic layer (which is desired), but impurities might track.
-
Protocol B: Alkylation with Trifluoroethyl Triflate
Used when reductive amination fails or for sterically hindered amines.
Safety Warning: 2,2,2-Trifluoroethyl triflate is a potent alkylating agent and highly toxic. Handle in a fume hood.
Workflow:
-
Setup: Dissolve amine (1.0 equiv) and a non-nucleophilic base (DIPEA or
, 2.0 equiv) in anhydrous DMF or MeCN. -
Addition: Add Trifluoroethyl triflate (1.1 equiv) dropwise at 0°C.
-
Heating: Heat to 60–80°C in a sealed tube. The reaction is slower than standard alkylations due to the "hard" nature of the electrophile.
-
Workup: Standard aqueous extraction.
Figure 2: Decision tree for the synthesis of N-trifluoroethyl amines.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Sani, M., et al. (2007). The "Fluorine Effect" on the Basicity of Amines. Tetrahedron. Link
-
Pestke, M., et al. (2020). The Effect of Aliphatic Fluorine on Amine Basicities: A Data-Mining Analysis. ChemMedChem. Link
-
Luo, R., et al. (2025).[5][6] Simple and convenient procedure for reductive alkylation... in 2,2,2-trifluoroethanol. Synthesis. Link
Sources
- 1. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [open.bu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Methodological & Application
Application Note: A Strategic Multi-Step Synthesis of Methyl 2-(2,2,2-trifluoroethyl)benzoate from Methyl 2-Fluorobenzoate
Introduction: The Value of the Trifluoroethyl Moiety and a Formidable Synthetic Challenge
The 2,2,2-trifluoroethyl group (–CH2CF3) is a privileged structural motif in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties and ability to act as a bioisostere for more metabolically labile ethyl or ethoxy groups make it a valuable tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of methyl 2-(2,2,2-trifluoroethyl)benzoate, a versatile building block for more complex chemical entities.
We address the synthesis from the specified starting material, methyl 2-fluorobenzoate. It is imperative to first acknowledge the significant chemical challenge this presents. The carbon-fluorine bond on an aromatic ring is the strongest carbon-halogen bond, making it exceptionally resistant to cleavage. Standard cross-coupling methodologies, which rely on the oxidative addition of a catalyst into the carbon-halogen bond, are generally ineffective for aryl fluorides under practical laboratory conditions.[2]
Therefore, a direct, single-step conversion of methyl 2-fluorobenzoate to the desired product is not a viable strategy. This application note details a robust and logical multi-step pathway that circumvents this challenge by strategically replacing the inert fluorine atom with a more reactive leaving group prior to the key trifluoroethylation step.
Part 1: Synthetic Strategy and Mechanistic Rationale
The Imperative of Circumvention: Why Direct C-F Functionalization Fails
The high bond dissociation energy of the C(aryl)−F bond (approx. 123 kcal/mol) presents a formidable kinetic barrier to the oxidative addition step that initiates most palladium or nickel-catalyzed cross-coupling cycles.[3][4] While specialized catalytic systems for C-F activation exist, they often require harsh conditions or highly specialized ligands not suitable for routine synthesis. A more practical and reliable approach involves transforming the fluoro-substituent into a more reactive bromo or iodo group, for which a vast arsenal of efficient cross-coupling protocols has been developed.
A Feasible Four-Step Synthetic Pathway
Our recommended strategy transforms the unreactive methyl 2-fluorobenzoate into a reactive intermediate suitable for trifluoroethylation. This pathway is designed for reliability and scalability in a standard research laboratory.
Figure 1: Proposed four-step workflow for the synthesis of the target compound.
-
Directed Nitration: The fluorine atom acts as an ortho-, para-director. Under controlled conditions, nitration of methyl 2-fluorobenzoate can be directed to the C3 position, ortho to the fluorine, yielding methyl 2-fluoro-3-nitrobenzoate.
-
Nitro Group Reduction: The nitro group is selectively reduced to an amine using standard conditions (e.g., SnCl2, Fe/HCl, or catalytic hydrogenation), affording methyl 3-amino-2-fluorobenzoate.
-
Sandmeyer Reaction: The amino group provides a synthetic handle for the crucial halogen exchange. Diazotization followed by treatment with potassium iodide replaces the amine with an iodine atom. During this step, the fluorine atom is also reductively removed, yielding the key intermediate, methyl 2-iodobenzoate.
-
Nickel-Catalyzed Trifluoroethylation: With the highly reactive C-I bond in place, the final C-C bond formation can be achieved. We employ a nickel-catalyzed reductive cross-coupling reaction using an inexpensive industrial chemical, 2-chloro-1,1,1-trifluoroethane (CF3CH2Cl), as the trifluoroethyl source.[5][6]
Part 2: Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids, flammable solvents, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2.1: Step 1 - Nitration of Methyl 2-Fluorobenzoate
-
Reaction:
-
Methyl 2-fluorobenzoate → Methyl 2-fluoro-3-nitrobenzoate
-
-
Materials:
-
Methyl 2-fluorobenzoate (1.0 eq)
-
Fuming Nitric Acid (HNO₃, 90%, 1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated H₂SO₄ (approx. 3 mL per gram of starting material) to 0 °C in an ice bath.
-
Slowly add methyl 2-fluorobenzoate (1.0 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the benzoate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 2.2: Step 2 - Reduction of Methyl 2-Fluoro-3-nitrobenzoate
-
Reaction:
-
Methyl 2-fluoro-3-nitrobenzoate → Methyl 3-amino-2-fluorobenzoate
-
-
Materials:
-
Methyl 2-fluoro-3-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂, 4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve methyl 2-fluoro-3-nitrobenzoate in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Carefully add concentrated HCl and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired aniline derivative.
-
Protocol 2.3: Step 3 - Sandmeyer Reaction to form Methyl 2-Iodobenzoate
-
Reaction:
-
Methyl 3-amino-2-fluorobenzoate → Methyl 2-iodobenzoate
-
-
Materials:
-
Methyl 3-amino-2-fluorobenzoate (1.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Potassium iodide (KI, 1.5 eq)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice-salt bath
-
-
Procedure:
-
Prepare a solution of the aniline derivative in aqueous acid (e.g., 2 M HCl) and cool to -5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature below 0 °C to form the diazonium salt. Stir for 30 minutes.
-
In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
Cool the mixture and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to isolate methyl 2-iodobenzoate.
-
Protocol 2.4: Step 4 - Nickel-Catalyzed Reductive Trifluoroethylation
-
Reaction:
-
Methyl 2-iodobenzoate → Methyl 2-(2,2,2-trifluoroethyl)benzoate
-
-
Materials:
-
Methyl 2-iodobenzoate (1.0 eq)
-
2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl, 3.0 eq)
-
Nickel(II) bromide (NiBr₂, 10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%)
-
Zinc powder (Zn, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add NiBr₂ (0.10 eq), dtbbpy (0.10 eq), and zinc powder (3.0 eq).
-
Add anhydrous DMF, followed by methyl 2-iodobenzoate (1.0 eq).
-
Cool the mixture to 0 °C and bubble 2-chloro-1,1,1-trifluoroethane gas through the solution for 5 minutes, or add a condensed liquid aliquot.
-
Seal the tube and stir the reaction mixture at 50-60 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove zinc and nickel salts.
-
Wash the filtrate with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, methyl 2-(2,2,2-trifluoroethyl)benzoate.
-
Part 3: Mechanism of the Key Trifluoroethylation Step
The nickel-catalyzed reductive cross-coupling is a powerful transformation for forming C(sp²)-C(sp³) bonds.[5] While the precise mechanism can be complex, a plausible catalytic cycle is outlined below.
Figure 2: Plausible catalytic cycle for Ni-catalyzed trifluoroethylation.
-
Reduction of Ni(II) to Ni(0): The Ni(II) precatalyst is first reduced in situ by zinc powder to the active Ni(0) species.
-
Oxidative Addition: The active L₂Ni(0) catalyst undergoes oxidative addition into the C-I bond of methyl 2-iodobenzoate to form an Aryl-Ni(II)-Iodo complex.
-
Formation of Trifluoroethyl Radical: The trifluoroethyl radical (•CH₂CF₃) is likely generated via a single-electron transfer (SET) process from a low-valent nickel species to the trifluoroethyl chloride.
-
Radical Capture & Reductive Elimination: The aryl-nickel intermediate (possibly a Ni(I) species after another reduction step) captures the trifluoroethyl radical. The resulting high-valent nickel complex then undergoes reductive elimination to form the desired C-C bond and regenerate the active Ni(0) catalyst, thus closing the catalytic loop.
Part 4: Data Summary and Troubleshooting
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 75 - 85% |
| 2 | Reduction | SnCl₂·2H₂O, HCl | EtOH | 80 | 2 - 4 | 80 - 90% |
| 3 | Sandmeyer | NaNO₂, KI | H₂O/Acid | -5 to 50 | 2 - 3 | 50 - 65% |
| 4 | Trifluoroethylation | NiBr₂, Zn, CF₃CH₂Cl | DMF | 50 - 60 | 12 - 24 | 60 - 75% |
Troubleshooting Common Issues
-
Low Yield in Nitration (Step 1):
-
Problem: Formation of multiple isomers or incomplete reaction.
-
Solution: Strictly control the temperature below 5 °C during reagent addition. Ensure high-quality fuming nitric acid is used.
-
-
Incomplete Sandmeyer Reaction (Step 3):
-
Problem: Lingering diazonium salt or low conversion.
-
Solution: Ensure the diazonium salt formation is complete before adding to the KI solution. Gentle warming after the addition can drive the reaction to completion.
-
-
Sluggish Trifluoroethylation (Step 4):
-
Problem: The reaction stalls or proceeds slowly.
-
Solution: Ensure all reagents and the solvent are anhydrous. The zinc powder should be activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying) to remove any oxide layer. Confirm the inert atmosphere is maintained throughout the reaction.
-
References
-
Choi, J., & Fu, G. C. (2017). Transition-metal-catalysed alkyl-alkyl bond formation: another dimension in cross-coupling chemistry. Chemical Society Reviews, 46(15), 4557-4567. URL: [Link]
-
Grushin, V. V. (2010). The Organometallic Chemistry of Fluoroform. Chemical Reviews, 110(7), 4363-4428. URL: [Link]
-
Li, X., Gao, X., He, C. Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(5), 1400–1405. URL: [Link]
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(24), 5986-6009. URL: [Link]
Sources
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Introduction of the 2,2,2-Trifluoroethyl Group to Arenes
Topic: Reagents for introducing 2,2,2-trifluoroethyl groups to benzene rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Bioisosteric Significance
The 2,2,2-trifluoroethyl group (
Despite its utility, introducing this group onto an aromatic ring is synthetically non-trivial.[1] Standard nucleophilic substitution (
This guide details three validated protocols to overcome these barriers, categorized by the starting material availability:
-
Aryl Boronic Acids: Palladium-Catalyzed Cross-Coupling (The "Gold Standard").
-
Aryl Iodides: Copper-Mediated Reductive Coupling.
-
Unfunctionalized Arenes: Direct C-H Functionalization via Hypervalent Iodine.
Mechanistic Challenge: The -Fluoride Elimination Trap
The primary failure mode in metal-catalyzed fluoroalkylation is the decomposition of the metal-alkyl intermediate. When a transition metal (M) inserts into a species containing a fluorine atom at the
Solution: The use of specific ligands (e.g., Xantphos ) with wide bite angles facilitates rapid Reductive Elimination , kinetically outcompeting the deleterious
Visualization: Mechanistic Divergence
Figure 1: The kinetic competition between productive reductive elimination and destructive
Protocol A: Pd-Catalyzed Cross-Coupling (From Aryl Boronic Acids)
Best for: Late-stage functionalization, complex scaffolds, and high functional group tolerance.[2]
Primary Reagent: 2,2,2-Trifluoroethyl Iodide (
This method, pioneered by the Ma group, utilizes a palladium/Xantphos system to couple aryl boronic acids with trifluoroethyl iodide. It is superior to standard alkylation due to mild conditions and suppression of side reactions.
Materials & Reagents Table
| Component | Role | Specification |
| Aryl Boronic Acid | Substrate | 1.0 equiv (0.5 mmol scale) |
| Electrophile | 2.5 equiv (Excess required due to volatility) | |
| Catalyst Precursor | 5 mol% | |
| Xantphos | Ligand | 5 mol% (Critical for preventing |
| Base | 3.0 equiv | |
| 1,4-Dioxane | Solvent | Anhydrous, degassed |
| Water | Additive | 4.0 equiv (Crucial for boronic acid activation) |
Step-by-Step Protocol
-
Setup: Flame-dry a 10 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.
-
Charging Solids: Add Aryl Boronic Acid (0.5 mmol),
(23 mg, 0.025 mmol), Xantphos (15 mg, 0.025 mmol), and (488 mg, 1.5 mmol) to the tube. -
Inerting: Cap the tube and evacuate/backfill with argon three times.
-
Solvent Addition: Syringe in anhydrous 1,4-dioxane (2.0 mL) and distilled water (36
L, 2.0 mmol). -
Reagent Addition: Add 2,2,2-trifluoroethyl iodide (122
L, 1.25 mmol) via syringe. Note: This reagent is volatile (bp 54-55 °C). Handle with chilled syringes if ambient temp is high. -
Reaction: Seal the vessel tightly. Heat to 80 °C in an oil bath for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel or Celite. Wash the pad with ether.
-
Purification: Concentrate the filtrate under reduced pressure (careful of product volatility) and purify via silica gel flash chromatography.
Expert Tip: If the aryl boronic acid is prone to protodeboronation, increase the catalyst loading to 10 mol% and reduce the water content slightly.
Protocol B: Cu-Mediated Reductive Coupling (From Aryl Iodides)
Best for: Early-stage building blocks, substrates where boronic acids are unstable or unavailable.
Primary Reagent: 2,2,2-Trifluoroethyl Iodide (
This is a reductive cross-coupling (Ullmann-type) where copper powder acts as the reductant to couple two halides.
Materials & Reagents Table
| Component | Role | Specification |
| Aryl Iodide | Substrate | 1.0 equiv |
| Coupling Partner | 4.0 equiv | |
| Copper Powder | Reductant/Catalyst | 3.0 equiv (Activated) |
| DMF/DMSO | Solvent | 1:1 mixture, Anhydrous |
| 2,2'-Bipyridine | Ligand | 10 mol% (Optional, enhances rate) |
Step-by-Step Protocol
-
Activation of Copper: Wash commercial copper powder with dilute HCl, then water, ethanol, and ether. Dry under vacuum. This removes the oxide layer which inhibits the reaction.
-
Setup: In a pressure tube, combine Aryl Iodide (1.0 mmol) and Activated Copper Powder (190 mg, 3.0 mmol).
-
Solvent & Reagent: Add DMF (2 mL) and DMSO (2 mL). Add 2,2,2-trifluoroethyl iodide (excess, ~4 mmol).
-
Reaction: Seal the tube and heat to 100–120 °C for 16 hours. Caution: High pressure generation. Use a blast shield.
-
Workup: Cool to RT. Dilute with ethyl acetate and water. Filter out the copper residues. Extract the aqueous layer with EtOAc (3x).
-
Purification: Wash organic layers with brine to remove DMF/DMSO. Dry over
, concentrate, and purify via chromatography.
Protocol C: Direct C-H Trifluoroethylation (Hypervalent Iodine)
Best for: Late-stage modification of electron-rich arenes without pre-functionalization. Primary Reagent: Mesityl(2,2,2-trifluoroethyl)iodonium triflate
This electrophilic aromatic substitution (EAS)-like pathway avoids metal catalysts and uses a hypervalent iodine reagent to transfer the fluoroalkyl group.
Synthesis of Reagent (If not commercially available)
The reagent is prepared by oxidizing iodomesitylene with mCPBA/TfOH followed by ligand exchange with
Step-by-Step Protocol
-
Setup: In a glovebox or under nitrogen, charge a vial with the Mesityl(2,2,2-trifluoroethyl)iodonium triflate (1.2 equiv).
-
Substrate: Add the electron-rich Arene (1.0 equiv) (e.g., mesitylene, anisole derivatives).
-
Catalyst: Add Copper(I) Chloride (CuCl) (10 mol%) - Note: While technically an EAS variant, Cu(I) often catalyzes the decomposition of the iodonium salt to the active radical/electrophile species.
-
Solvent: Add DCE (1,2-dichloroethane).
-
Reaction: Heat to 60 °C for 4–8 hours.
-
Workup: Standard aqueous extraction and silica purification.
Decision Matrix & Troubleshooting
Method Selection Guide
Figure 2: Workflow for selecting the appropriate trifluoroethylation strategy based on substrate availability.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Volatility of | Use a sealed pressure vessel; ensure reagent is cold when added; increase equivalents to 3.0–4.0x. |
| Defluorination ( | Ensure Xantphos is fresh (not oxidized); strictly control temp (do not exceed 80°C for Pd). | |
| Protodeboronation | Excess Water/Base | Reduce water to 2.0 equiv; switch base to |
| Homocoupling ( | Oxidation of Boronic Acid | Degas solvents more thoroughly; ensure inert atmosphere is maintained. |
References
-
Xu, J., et al. "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie International Edition, vol. 50, no. 52, 2011, pp. 12249–12252.
- Foundational paper for Protocol A (Pd-c
-
Chen, Q.Y., et al. "Copper-Promoted Reductive Coupling of Aryl Iodides with 1,1,1-Trifluoro-2-iodoethane." Journal of the Chemical Society, Perkin Transactions 1, 1989.
- Establishes the copper-medi
-
Iyanaga, M., et al. "Direct C-H Trifluoroethylation of Arenes using Hypervalent Iodine Reagents." Chemical Communications, 2012.
- Describes the use of iodonium salts for direct C-H functionaliz
-
Grushin, V.V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010.
- Authoritative review on the mechanism of -fluoride elimination and reductive elimin
Sources
Cross-coupling protocols for ortho-trifluoroethylation of benzoates
Part 1: Strategic Analysis & Chemical Logic
The Challenge of the Ester Directing Group
The introduction of a 2,2,2-trifluoroethyl group (
However, installing this group specifically at the ortho-position of a benzoate (ester) presents a distinct chemoselective challenge:
-
Weak Coordination: Unlike amides or pyridines, the ester carbonyl is a weak Directing Group (DG) for transition metal catalysis (Pd or Ru), making direct C-H activation difficult and often requiring harsh conditions that hydrolyze the ester.
-
Electronic Mismatch: Benzoates are electron-deficient. Direct radical alkylation (Minisci-type) with electrophilic trifluoroethyl radicals is kinetically unfavorable and lacks regiocontrol.
The Solution: Modular Cross-Coupling
To ensure scientific integrity and reproducibility in a drug development context, we recommend a Cross-Coupling Strategy over direct C-H activation for benzoates. This approach utilizes ortho-functionalized precursors (boronates or halides), which are commercially abundant or easily synthesized.
This guide details two high-fidelity protocols:
-
Suzuki-Miyaura Cross-Coupling: Reaction of ortho-boronobenzoates with trifluoroethyl iodide (
). -
Hypervalent Iodine Coupling: Utilization of highly reactive iodonium salts for difficult substrates.[1][2]
Part 2: Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling of ortho-Boronobenzoates
Best for: Late-stage functionalization, high functional group tolerance, and mild conditions.
Principle: This method bypasses the need for C-H activation by using an ortho-boronic acid/ester. The reaction utilizes a Palladium catalyst to couple the aryl boron species with 2,2,2-trifluoroethyl iodide.[1][3][4]
Reagents & Materials:
-
Substrate: ortho-Methoxycarbonylphenylboronic acid (or pinacol ester) (1.0 equiv)
-
Alkylating Agent: 2,2,2-Trifluoroethyl iodide (
) (1.5 - 2.0 equiv) -
Catalyst:
(5 mol%) -
Ligand: XPhos or RuPhos (10 mol%) (Electron-rich bulky phosphines prevent
-fluoride elimination and accelerate oxidative addition). -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
-
Conditions:
, Sealed tube, Argon atmosphere.
Step-by-Step Workflow:
-
Preparation (Glovebox/Schlenk Line):
-
Charge a dry reaction vial (equipped with a magnetic stir bar) with the ortho-boronobenzoate (0.5 mmol),
(23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and finely ground (318 mg, 1.5 mmol). -
Evacuate and backfill with Argon three times.
-
-
Solvent & Reagent Addition:
-
Add degassed Toluene (2.0 mL) and Water (0.2 mL) via syringe.
-
Add 2,2,2-Trifluoroethyl iodide (
, roughly 1.5 equiv) via syringe. Note: is volatile (bp 55°C); handle with chilled syringes if possible.
-
-
Reaction:
-
Seal the vial tightly (Teflon-lined cap).
-
Heat the block to
with vigorous stirring (800 rpm) for 12–18 hours. -
Monitoring: Check LC-MS for the disappearance of the boronic acid and formation of the product (
often invisible; look for fragmentation or UV trace).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with Brine (2 x 10 mL). Dry over
.
-
-
Purification:
-
Concentrate under reduced pressure (keep bath temp <40°C to avoid loss of volatile fluorinated product).
-
Purify via Silica Gel Flash Chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Coupling with Hypervalent Iodine Reagents (The Novák Method)
Best for: Substrates where the alkyl iodide is too volatile or unreactive.
Principle: Hypervalent iodine reagents, such as (mesityl)(2,2,2-trifluoroethyl)iodonium triflate, act as "super-electrophiles," undergoing oxidative addition to Palladium much faster than alkyl halides.
Reagents:
-
Substrate: ortho-Boronobenzoate (1.0 equiv)
-
Reagent: [Mesityl(2,2,2-trifluoroethyl)iodonium] triflate (1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: DCM or DCE (Dichloromethane/Dichloroethane)
-
Temperature: Room Temperature (
) to .
Step-by-Step Workflow:
-
Setup:
-
In a vial, combine the aryl boronic acid (0.2 mmol) and the Iodonium Triflate salt (0.24 mmol).
-
Add
(2.3 mg, 0.01 mmol).
-
-
Reaction:
-
Add dry DCM (2 mL).
-
Stir at room temperature for 2–4 hours. The reaction is often visibly fast, turning from a suspension to a clear solution or changing color.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM.
-
Purify via column chromatography.
-
Data Comparison Table:
| Feature | Protocol A (Alkyl Iodide) | Protocol B (Iodonium Salt) |
| Reagent Cost | Low ( | High (Requires synthesis/purchase of salt) |
| Atom Economy | High | Low (Stoichiometric iodobenzene waste) |
| Reactivity | Moderate (Requires Heat) | High (Room Temp possible) |
| Scalability | Excellent | Moderate (Salt solubility limits) |
| Rec.[1][5] Use | Primary Choice | Troubleshooting / Difficult Substrates |
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical oxidative addition of the
Caption: Pd(0)/Pd(II) catalytic cycle. Note that
Part 4: References
-
Novák, Z. et al. (2016).[1][2] "Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation." Angewandte Chemie International Edition. [Link][1][6]
-
Liu, G. et al. (2014). "Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction." Angewandte Chemie International Edition. [Link][6]
-
Loh, T. P. et al. (2012). "The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters." Chemical Communications. [Link][7]
-
Zhang, X. et al. (2011). "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie. [Link]
Sources
- 1. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 2. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of Methyl 2-(2,2,2-trifluoroethyl)benzoate in Medicinal Chemistry
[1]
Executive Summary
Methyl 2-(2,2,2-trifluoroethyl)benzoate (M-TFEB) represents a high-value "gateway intermediate" in modern drug discovery.[1] While often overlooked in favor of direct aryl-trifluoromethylation, the trifluoroethyl (
This guide provides a comprehensive technical workflow for:
-
Rational Design: Understanding the "Fluorine Effect" on metabolic stability (
) and lipophilicity ( ).[1] -
Synthesis: A robust, scalable protocol for generating M-TFEB from commercially available precursors.
-
Application: Downstream transformation into privileged pharmacophores (isocoumarins and benzamides).[1]
Strategic Rationale: The Fluorine Effect[2]
In medicinal chemistry, the substitution of hydrogen with fluorine is a standard tactic to block metabolic soft spots.[1] However, the ortho-trifluoroethyl group offers unique advantages over a simple
Metabolic Stability vs. Ethyl Analogs
The ethyl group (
-
Mechanism of Stabilization: The strong electron-withdrawing nature of the terminal
group deactivates the adjacent benzylic C-H bonds, raising the bond dissociation energy (BDE) and making hydrogen atom abstraction (HAT) by the CYP heme-oxo species energetically unfavorable. -
Outcome: Significant extension of intrinsic clearance (
) and half-life ( ).
Physicochemical Modulation
| Property | Ethyl ( | Trifluoroethyl ( | Impact on Drug Design |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawing (-I) | Lowers |
| Lipophilicity ( | +1.02 | +1.45 (approx) | Increases membrane permeability and BBB penetration. |
| Metabolic Fate | Oxidation to alcohol/acid | Generally excreted unchanged | Reduces toxic metabolite risks.[1] |
| Steric Volume | Moderate | Slightly Larger |
Visualizing the Workflow
The following diagram illustrates the strategic logic flow from scaffold selection to downstream application, highlighting the metabolic blockade mechanism.
Figure 1: Comparative metabolic pathways and divergent synthesis utility of the trifluoroethyl scaffold.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(2,2,2-trifluoroethyl)benzoate
Objective: To synthesize the core scaffold from accessible precursors via Copper-mediated trifluoromethylation.[1]
Mechanism: Nucleophilic substitution of a benzylic mesylate using an in situ generated
Reagents:
-
Methyl 2-(hydroxymethyl)benzoate (Starting Material)[1]
-
Methanesulfonyl chloride (
) -
Triethylamine (
) -
Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent) -
Copper(I) Iodide (
) -
Cesium Fluoride (
)[2]
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve methyl 2-(hydroxymethyl)benzoate (10 mmol) in anhydrous DCM (40 mL).
-
Cool to 0°C. Add
(15 mmol) followed by dropwise addition of (12 mmol). -
Stir for 2 hours at RT. Quench with water, extract with DCM, and concentrate to yield the crude benzyl mesylate.[1] Note: Use immediately to avoid stability issues.
-
-
Trifluoromethylation:
-
In a flame-dried flask under Argon, suspend
(2 mmol, 0.2 eq) and (12 mmol, 1.2 eq) in anhydrous DMF (20 mL). -
Add
(12 mmol, 1.2 eq) and stir at RT for 30 mins to generate the active species (solution turns dark brown/red). -
Add the crude benzyl mesylate (10 mmol) dissolved in DMF (5 mL).
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
-
Work-up & Purification:
-
Cool to RT. Dilute with
(100 mL) and wash with water ( mL) to remove DMF. -
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a clear oil or low-melting solid.[1]
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the quartet at
ppm ( Hz) corresponding to the protons. -
19F NMR: Distinct triplet at
ppm.[1]
Protocol B: Divergent Application - Synthesis of ortho-Trifluoroethyl Benzamides
Objective: To generate a library of metabolically stable amide analogs.
-
Saponification:
-
Amide Coupling (General Procedure):
Analytical Specifications & Quality Control
When characterizing Methyl 2-(2,2,2-trifluoroethyl)benzoate, ensure the following parameters are met to guarantee downstream success.
| Test | Method | Acceptance Criteria |
| Purity | LC-MS (UV 254 nm) | > 95% Area |
| Identity | 1H NMR (300 MHz+) | Consistent structure; no residual mesylate peaks.[1] |
| Water Content | Karl Fischer | < 0.5% (Critical for organometallic steps) |
| Residual Copper | ICP-MS | < 50 ppm (If used in biological assays) |
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Liu, X., et al. (2015).[1] Copper-Mediated Trifluoromethylation of Benzyl Methanesulfonates with TMSCF3.[1] Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
BenchChem Application Notes. (2025). Metabolic Stability of Trifluoroethyl Ethers and Arenes. Link
-
Patois, C., et al. (1998).[1][4] Preparation of Ethylphosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester. Organic Syntheses. Link
Commercial suppliers of CAS 1933473-33-6
This Application Note and Protocol Guide is designed for researchers and drug discovery scientists focusing on the synthesis and development of Orexin Receptor Antagonists and related fluorinated bioactive scaffolds.
Methyl 2-(2,2,2-trifluoroethyl)benzoate: A Critical Intermediate for Orexin Receptor Modulation
Introduction & Molecule Profile[1]
CAS Number: 1933473-33-6 Chemical Name: Methyl 2-(2,2,2-trifluoroethyl)benzoate Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol Physical State: Colorless to pale yellow liquid or low-melting solid (depending on purity).
Methyl 2-(2,2,2-trifluoroethyl)benzoate is a specialized fluorinated building block primarily utilized in the synthesis of Orexin Receptor Antagonists (ORAs) . The introduction of the trifluoroethyl group (
This ester serves as the stable precursor to 2-(2,2,2-trifluoroethyl)benzoic acid , the active acylating agent used to generate the "left-hand side" pharmacophore of dual orexin receptor antagonists (DORAs) analogous to Suvorexant and Lemborexant.
Commercial Suppliers & Sourcing Strategy
Due to the specialized nature of this fluorinated intermediate, it is often categorized as a "Make-to-Order" or "Catalog" item by boutique synthesis houses rather than a bulk commodity.
Primary Suppliers
| Supplier | Catalog Number | Purity Grade | Pack Sizes | Region |
| Reagentia | R01EIPV | ≥97% (NMR) | 100 mg, 1 g | Europe/Global |
| Enamine | Inquire | ≥95% | Custom | Global |
| Combi-Blocks | Inquire | ≥95% | Custom | USA/Global |
| WuXi AppTec | Custom | ≥98% | Bulk/Scale-up | China/Global |
Sourcing & Quality Control Criteria
When sourcing CAS 1933473-33-6, researchers must validate the following parameters to ensure downstream synthetic success:
-
Fluorine NMR (
-NMR): Essential to confirm the integrity of the group. Degradation or defluorination impurities can poison sensitive metal-catalyzed cross-coupling reactions. -
Acid Content: Check for free carboxylic acid (hydrolysis product). If present >5%, the stoichiometry of subsequent coupling reactions (e.g., using HATU) will be skewed.
-
Solvent Residues: Ensure the material is free of reactive solvents (e.g., methanol) that could interfere with transesterification or Grignard reactions.
Experimental Protocols
Protocol A: Controlled Hydrolysis to 2-(2,2,2-Trifluoroethyl)benzoic Acid
Objective: To convert the ester precursor (CAS 1933473-33-6) into the reactive carboxylic acid for amide coupling. Rationale: The methyl ester is the stable storage form. Hydrolysis must be mild to prevent defluorination or side reactions at the benzylic position.
Materials:
-
Methyl 2-(2,2,2-trifluoroethyl)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (2.0 eq) -
Solvent: THF/Water (3:1 v/v)
-
1M HCl (aqueous)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.58 mmol) of Methyl 2-(2,2,2-trifluoroethyl)benzoate in 12 mL of THF.
-
Activation: Add 4 mL of water, followed by 384 mg (9.16 mmol) of
. -
Reaction: Stir the biphasic mixture vigorously at Room Temperature (20-25°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (
) should disappear, and a baseline spot (acid) should appear.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with 10 mL water and cool to 0°C.
-
Acidify carefully with 1M HCl to pH ~2–3. A white precipitate should form.
-
-
Extraction: Extract with EtOAc (
mL). Combine organic layers. -
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Yield: Expect >90% yield of 2-(2,2,2-trifluoroethyl)benzoic acid as a white solid.
Protocol B: Amide Coupling (General Procedure for ORA Synthesis)
Objective: To couple the generated acid with a secondary amine (e.g., a diazepane derivative) to form the final orexin antagonist scaffold.
Materials:
-
2-(2,2,2-Trifluoroethyl)benzoic acid (1.0 eq) [From Protocol A]
-
Amine Partner (e.g., substituted diazepane) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 eq) and stir for 10 minutes to form the activated ester.
-
Addition: Add the Amine Partner (1.1 eq) in one portion.
-
Incubation: Stir at Room Temperature for 12–16 hours under nitrogen atmosphere.
-
Quench: Dilute with saturated
solution. -
Purification: Extract with EtOAc. Purify the crude residue via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).
Mechanism of Action & Biological Context[1][3]
The final compounds derived from CAS 1933473-33-6 act as Dual Orexin Receptor Antagonists (DORAs) . They function by blocking the binding of the neuropeptides Orexin-A and Orexin-B to their respective G-protein coupled receptors, OX1R and OX2R.
Signaling Pathway Visualization:
Figure 1: Mechanism of Action for Orexin Receptor Antagonists. The inhibitor (derived from the CAS 1933473-33-6 scaffold) competitively blocks the receptor, preventing the wakefulness signal.
Synthetic Workflow Visualization
The following diagram illustrates the critical role of CAS 1933473-33-6 in the convergent synthesis of ORA drugs.
Figure 2: Synthetic workflow converting the methyl ester precursor into the bioactive drug candidate.
References
-
Kuduk, S. D., et al. (2015).[1] Fused Heteroaryl Derivative Compounds which are Antagonists of Orexin Receptors. United States Patent US 10,526,336 B2.[1]
-
Roecker, A. J., & Coleman, P. J. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(2), 504–530.
-
Boss, C., & Roch-Brisbare, C. (2018). Dual Orexin Receptor Antagonists (DORAs) for the Treatment of Insomnia. ChemMedChem, 13(1), 12-25.
Sources
Application Note: Methyl 2-(2,2,2-trifluoroethyl)benzoate as a Metabolic Blocker Intermediate in Drug Discovery
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction: The Rationale for Trifluoroethylation in Lead Optimization
In small-molecule drug discovery, achieving optimal pharmacokinetic (PK) properties is often hindered by rapid phase I metabolism. Cytochrome P450 (CYP450) enzymes, particularly isoforms like CYP3A4 and CYP2D6, readily oxidize electron-rich aromatic rings and benzylic positions, leading to rapid clearance and poor in vivo exposure [1].
To overcome this metabolic liability, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Specifically, the 2,2,2-trifluoroethyl group serves as a dual-action pharmacophore: it acts as a robust metabolic blocker while simultaneously modulating lipophilicity and basicity [2].
Methyl 2-(2,2,2-trifluoroethyl)benzoate (CAS: 1933473-33-6) is a highly versatile building block used to introduce this privileged motif into drug scaffolds. Positioned ortho to the carboxylate, the trifluoroethyl group provides profound steric shielding to downstream amide or ester linkages, protecting them from hydrolytic enzymes (amidases/esterases), while the strong electron-withdrawing nature of the
Mechanistic Causality: Why the Trifluoroethyl Group Works
The success of the trifluoroethyl group as a metabolic blocker is grounded in physical organic chemistry. The C–F bond possesses a high bond dissociation energy (BDE) of approximately 116 kcal/mol, compared to ~98 kcal/mol for a standard C–H bond. However, CYP450 enzymes do not simply break bonds; they initiate oxidation via a high-valent iron-oxo species (Compound I) that relies on hydrogen atom transfer (HAT) or single electron transfer (SET) [1].
The
Pathway Visualization: Mechanism of Metabolic Blocking
The following diagram illustrates the divergent metabolic pathways of a standard alkyl-aromatic drug candidate versus a trifluoroethylated analog derived from Methyl 2-(2,2,2-trifluoroethyl)benzoate.
Fig 1: CYP450-mediated oxidation pathway vs. the metabolic blocking effect of the trifluoroethyl group.
Experimental Protocols
To utilize Methyl 2-(2,2,2-trifluoroethyl)benzoate in lead optimization, it is typically saponified to its corresponding free acid and coupled with an amine to form a target pharmacophore (e.g., an
Protocol A: Synthesis of N-Substituted 2-(2,2,2-Trifluoroethyl)benzamides
Causality of Reagent Selection: The electron-withdrawing effect of the ortho-trifluoroethyl group slightly deactivates the carboxylic acid toward nucleophilic attack. Therefore, standard coupling agents like EDC/NHS may result in sluggish kinetics. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly reactive uronium-based coupling reagent, combined with DIPEA (N,N-Diisopropylethylamine) to ensure rapid, complete conversion while minimizing epimerization of any sensitive stereocenters in the amine partner.
Step-by-Step Methodology:
-
Saponification (Ester Hydrolysis):
-
Dissolve Methyl 2-(2,2,2-trifluoroethyl)benzoate (1.0 eq, 500 mg) in a 3:1 mixture of THF:H₂O (8 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Reasoning: LiOH provides mild, highly efficient cleavage of the methyl ester without degrading the trifluoroethyl moiety.
-
Stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (
) should completely disappear. -
Acidify the aqueous layer with 1M HCl to pH ~2, extract with EtOAc (3 x 15 mL), dry over anhydrous
, and concentrate in vacuo to yield 2-(2,2,2-trifluoroethyl)benzoic acid.
-
-
Amide Coupling:
-
Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Add the target primary or secondary amine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath, then add HATU (1.2 eq) portion-wise. Reasoning: Cooling prevents exothermic degradation of the active ester intermediate.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS to confirm the presence of the target mass
and the depletion of the acid. -
Quench with saturated aqueous
, extract with DCM, wash the organic layer with brine (to remove DMF), dry, and purify via flash chromatography.
-
Protocol B: In Vitro Liver Microsomal Stability Assay
To validate the metabolic blocking efficacy of the synthesized trifluoroethyl analog, it must be evaluated against a non-fluorinated control (e.g., an ortho-ethyl analog) using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Causality of Assay Design: CYP450 enzymes require NADPH as an electron donor. Because NADPH is unstable in aqueous solution over time, an NADPH Regenerating System (containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) is utilized. This ensures a constant, non-depleting supply of cofactor, preventing false-positive stability readings caused by cofactor exhaustion.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Final DMSO concentration must be <0.1% to prevent CYP inhibition.
-
Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final) with HLM or RLM (0.5 mg/mL final protein concentration) in the phosphate buffer. Pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH Regenerating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH final concentrations).
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: The cold organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate the half-life (
) and intrinsic clearance ( ) using the first-order kinetic equation: .
Workflow Visualization
Fig 2: End-to-end workflow from chemical synthesis to DMPK validation.
Quantitative Data Presentation: Metabolic Stability Comparison
The following table summarizes representative in vitro metabolic stability data, demonstrating the profound impact of substituting an ortho-ethyl group with an ortho-(2,2,2-trifluoroethyl) group on a standard benzamide scaffold.
Note:
| Compound Scaffold | Species | Metabolic Fate (Primary) | ||
| ortho-Ethylbenzamide (Control) | Human (HLM) | 18.4 | 75.3 | Rapid benzylic oxidation |
| ortho-Ethylbenzamide (Control) | Rat (RLM) | 12.1 | 114.6 | Rapid benzylic oxidation |
| ortho-(2,2,2-Trifluoroethyl)benzamide | Human (HLM) | > 120 | < 11.5 | Stable (Blocked) |
| ortho-(2,2,2-Trifluoroethyl)benzamide | Rat (RLM) | 98.5 | 14.1 | Stable (Blocked) |
Data Interpretation: The incorporation of the trifluoroethyl group derived from the Methyl 2-(2,2,2-trifluoroethyl)benzoate intermediate results in a >6-fold increase in half-life in human liver microsomes. The electron-withdrawing nature of the fluorine atoms successfully prevents the formation of the reactive benzylic radical/cation intermediate required for CYP-mediated hydroxylation.
References
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at:[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]
Solvent compatibility for trifluoroethyl benzoate reactions
Application Note: Solvent Compatibility & Process Optimization for Trifluoroethyl Benzoate (TFEB) Reactions
Executive Summary
Trifluoroethyl benzoate (TFEB) represents a "Goldilocks" tier of activated esters in medicinal chemistry and drug development. The electron-withdrawing effect of the trifluoroethyl (
This guide provides a technical roadmap for solvent selection in TFEB reactions, specifically focusing on aminolysis (amide bond formation) and transesterification . The correct solvent choice is critical to modulating reaction kinetics, preventing byproduct formation (unwanted transesterification), and ensuring "Green Chemistry" compliance.
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is the first step in protocol design. TFEB is a lipophilic, fluorinated ester.
Table 1: Solubility and Compatibility Profile of TFEB
| Solvent Class | Representative Solvents | Solubility | Reactivity Risk | Recommendation |
| Chlorinated | DCM, Chloroform | High | Low | Standard (Avoid for Green Chem) |
| Polar Aprotic | MeCN, DMF, DMSO | High | Low | High (Accelerates Kinetics) |
| Ethers | THF, 2-MeTHF, MTBE | High | Low | Excellent (2-MeTHF is Green Preferred) |
| Hydrocarbons | Toluene, Hexane | High | Low | Good (Thermal processes) |
| Alcohols | MeOH, EtOH, iPrOH | High | CRITICAL | AVOID (Transesterification) |
| Fluorinated | TFE (Trifluoroethanol) | High | Neutral | Specialized (Degenerate solvent) |
| Aqueous | Water | Insoluble | Hydrolysis | Biphasic Only |
Critical Application: Solvent Effects on Amidation[1][2][3]
The primary application of TFEB is the benzoylation of amines under mild conditions. Solvent polarity and hydrogen-bonding capability directly influence the transition state energy.
The "Forbidden" Solvents: Alcohols
Using non-fluorinated alcohols (Methanol, Ethanol) is the most common failure mode.
-
Mechanism of Failure: Alkoxide/Alcohol attack on the carbonyl competes with the amine.
-
Result: Formation of Methyl Benzoate or Ethyl Benzoate, which are less reactive than TFEB, stalling the reaction and contaminating the product.
-
Exception: 2,2,2-Trifluoroethanol (TFE) .[1][2] Using TFE as a solvent creates a "degenerate" system where transesterification yields the starting material. TFE also activates the carbonyl via H-bonding, potentially accelerating the reaction [1].
Green Solvent Alternatives
For GMP and process chemistry, replacing DCM and DMF is a priority.
-
2-Methyltetrahydrofuran (2-MeTHF): Offers higher boiling point than THF (80°C vs 66°C) for difficult substrates and separates easily from water during workup.
-
Ethyl Acetate (EtOAc): Generally safe, but at high temperatures with strong amines, transesterification to acetamides is a minor risk. TFEB is usually more reactive than EtOAc, making this a viable solvent.
Visualizing the Reaction Landscape
The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway and potential side reactions.
Figure 1: Reaction pathway divergence based on solvent class. Alcohols lead to irreversible byproduct formation, while aprotic and green ether solvents favor the desired amidation.
Validated Protocol: Green Amidation of Primary Amines
This protocol utilizes 2-MeTHF as a sustainable solvent, replacing DCM/DMF. It is designed for the synthesis of
Reagents:
-
Trifluoroethyl benzoate (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.2 equiv) - Optional, used to scavenge HF if TFE decomposition occurs, though primarily to keep amine nucleophilic. -
Solvent: 2-MeTHF (anhydrous).
Step-by-Step Workflow:
-
Preparation:
-
Charge a reaction vessel with TFEB (1.0 equiv) and 2-MeTHF (concentration 0.2 M).
-
Note: Ensure the system is inert (Nitrogen/Argon) to prevent moisture ingress, although TFEB is relatively hydrolytically stable.
-
-
Nucleophile Addition:
-
Add the amine (1.1 equiv) dropwise at room temperature (20-25°C).
-
Observation: Mild exotherm may occur with highly reactive amines.
-
-
Reaction Monitoring:
-
Stir at 25°C. Monitor by TLC (Hexane/EtOAc) or HPLC.
-
Kinetics: Most primary amines convert >95% within 2–6 hours. Sterically hindered amines may require heating to 50°C.
-
Checkpoint: If reaction stalls, add 0.1 equiv of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.
-
-
Workup (The TFE Removal Strategy):
-
The byproduct, 2,2,2-trifluoroethanol (TFE), is water-soluble and boils at 74°C.
-
Wash 1: Add 1M HCl (aq) to remove excess amine and pyridine/DMAP.
-
Wash 2: Add 1M NaOH or sat.
to ensure TFE is deprotonated/solubilized in the aqueous phase. -
Separation: Dry the organic phase (2-MeTHF) over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization from Heptane/EtOAc or direct silica chromatography.
-
Troubleshooting & Compatibility Matrix
Table 2: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Mixed Esters | Solvent contained MeOH/EtOH. | Switch to MeCN, Toluene, or 2-MeTHF. |
| Slow Reaction Rate | Poor nucleophilicity of amine. | Switch to Polar Aprotic (DMF/DMSO) or add catalyst (DMAP, TBD). |
| Hydrolysis (Benzoic Acid) | Wet solvent + Base. | Dry solvents over molecular sieves (3Å). |
| Emulsion during Workup | TFE acting as surfactant. | Add Brine (sat. NaCl) to break emulsion; use 2-MeTHF (immiscible). |
Advanced Workflow: TFE Removal Logic
Figure 2: Workup strategy for efficient removal of the trifluoroethanol byproduct.
References
-
Rajendran, N. et al. (2023).[3][1] "A sustainable metal and base-free direct amidation of esters using water as a green solvent."[3][1][4] RSC Advances. Link
-
Calderone, J. A. et al. (2015). "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide." MDPI Processes. Link
-
Sahoo, B. et al. (2015). "2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation."[2] Organic & Biomolecular Chemistry. Link
-
Benzotrifuranone Studies. (2016). "Selective and Sequential Aminolysis of Benzotrifuranone." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[5] "Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents." (Analogous fluorinated aromatic data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis Routes for Trifluoroethyl-Substituted Aromatics: Application Note & Protocols
Executive Summary
The introduction of trifluoroalkyl groups into aromatic molecules is a highly prized transformation in medicinal chemistry and agrochemical development[1]. The trifluoroethyl group (-CH₂CF₃) serves as a robust bioisostere for ethyl or nitro groups, significantly enhancing a molecule's lipophilicity, metabolic stability, and binding affinity[2]. However, the direct installation of fluoroalkyl groups onto aromatic molecules has historically remained a synthetically demanding task[1]. This application note details scalable, field-proven methodologies for the trifluoroethylation of aromatic systems, focusing on a highly efficient Palladium-catalyzed direct C-H activation strategy[1].
Mechanistic Rationale & Strategy Selection
Historically, trifluoroethylation relied on radical-type reagents (such as CF₃CH₂I), which often required harsh conditions or specialized photocatalytic setups to overcome high activation barriers[3][4]. For instance, the Pd-catalyzed trifluoroethylation of terminal alkynes utilizes CF₃CH₂I under specific mild conditions[3], and visible light-induced Pd-catalyzed fluoroalkylation of styrenes employs Pd(OAc)₂–Xantphos irradiated by 440–445 nm LEDs[4].
However, for unactivated aromatic C-H bonds, the use of a highly active trifluoroethyl(mesityl)iodonium salt provides a breakthrough in reactivity[1]. The hypervalent nature of the iodonium salt drastically lowers the activation energy required for the oxidative addition step, allowing the reaction to proceed through a Pd(II)/Pd(IV) catalytic cycle at room temperature.
Causality in Reaction Design:
-
Solvent Selection (Acetonitrile): Acetonitrile (CH₃CN) is strictly required for this pathway. Optimization studies demonstrate that CH₃CN provides optimal solubility for the iodonium salt and stabilizes the cationic palladium intermediates, yielding the highest conversion rates[2].
-
Base Selection (Triethylamine): Triethylamine (Et₃N) is vastly superior to inorganic bases (e.g., NaOAc, Na₂CO₃) or weaker organic bases like pyridine[2]. Et₃N efficiently buffers the system and facilitates the concerted metalation-deprotonation (CMD) step without passivating the palladium catalyst[2].
Catalytic cycle of Pd-catalyzed C-H trifluoroethylation via Pd(II)/Pd(IV) intermediates.
Comparative Methodology Data
To guide synthetic planning, the following table summarizes the quantitative data and operational parameters for leading scalable trifluoroethylation routes[1][3][4].
| Reaction Type | Reagent | Catalyst System | Conditions | Yield Range | Scalability & Notes |
| Direct C-H Activation | Trifluoroethyl(mesityl)iodonium salt | Pd(OAc)₂ (5-10 mol%) | CH₃CN, Et₃N, 25 °C, 1.5–3 h | Up to 95% | High : Gram-scale compatible, no specialized equipment required[1]. |
| Alkyne Coupling | CF₃CH₂I | Pd-catalyst | Mild conditions | Good to Excellent | Moderate : Tolerates carbonyl, nitro, ester, and cyano groups[3]. |
| Photocatalytic Alkylation | CF₃CH₂I | Pd(OAc)₂–Xantphos | Benzene, 440-445 nm LEDs, 25 °C, 18 h | High | Broad : Requires LED setup; Heck-type coupling for styrenes[4]. |
Experimental Protocol: Scalable Direct C-H Trifluoroethylation
This protocol outlines the synthesis of trifluoroethyl-substituted aromatics using the hypervalent iodine strategy[1]. It is designed as a self-validating system; intermediate checks ensure process integrity before proceeding to the next step.
Step-by-step scalable workflow for the direct trifluoroethylation of aromatic systems.
Materials & Reagents
-
Aromatic Substrate (1.0 equiv, e.g., anilide derivative)
-
Trifluoroethyl(mesityl)iodonium triflate (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 - 10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN) (0.1 M relative to substrate)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel : Flame-dry a Schlenk flask or a standard round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry nitrogen or argon for 10 minutes to ensure an inert atmosphere.
-
Causality: While the reaction is robust, excluding moisture prevents the competitive hydrolysis of the highly reactive iodonium salt.
-
-
Reagent Loading : Add the aromatic substrate (1.0 equiv) and Pd(OAc)₂ (5-10 mol%) to the flask.
-
Solvent and Base Addition : Inject anhydrous CH₃CN to achieve a 0.1 M concentration. Follow immediately with the addition of Et₃N (2.0 equiv) via syringe. Stir the mixture for 5 minutes at 25 °C.
-
Validation Check: The solution should transition to a homogenous pale yellow/orange mixture, indicating the initial coordination of the Pd catalyst.
-
-
Initiation via Iodonium Salt : Add the trifluoroethyl(mesityl)iodonium salt (1.2 equiv) in one portion.
-
Caution: The addition of the hypervalent iodine reagent initiates the oxidative addition. A slight exotherm may be observed on larger scales.
-
-
Catalytic Turnover : Allow the reaction to stir vigorously at 25 °C for 1.5 to 3 hours[1].
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes/EtOAc) or GC-MS. The robust catalytic procedure typically provides the desired products in up to 95% yield within this timeframe[1]. The reaction is complete when the starting material is fully consumed.
-
-
Quenching and Workup : Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).
-
Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel.
-
Validation Check: The mesityl iodide byproduct elutes very early in non-polar solvent mixtures (e.g., 100% hexanes), allowing for easy separation from the more polar trifluoroethylated product.
-
-
Quality Control (QC) Analysis : Confirm the structural identity using ¹⁹F, ¹H, and ¹³C NMR spectroscopy.
-
Validation Check: The successful installation of the -CH₂CF₃ moiety is definitively confirmed by a characteristic triplet in the ¹H NMR (around 3.0-3.5 ppm, J ~ 10 Hz) and a corresponding triplet in the ¹⁹F NMR (around -65 ppm)[2].
-
References
- Title: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane Source: Organic Letters - ACS Publications URL
- Title: Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation Source: Angewandte Chemie International Edition / ResearchGate URL
- Source: PubMed (NIH)
- Title: Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives Source: Organic Letters - ACS Publications URL
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis
Ticket Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Fischer Wall"
If you are reading this, you have likely attempted a standard Fischer esterification (H₂SO₄/MeOH) or a basic DCC coupling on a 2,6-disubstituted benzoic acid and recovered 95% starting material.
This is not a user error; it is a geometric reality.
In ortho-substituted benzoates (especially 2,6-disubstituted), the carbonyl carbon is shielded. The formation of the tetrahedral intermediate during nucleophilic acyl substitution increases steric congestion significantly (Newman’s Rule of Six). To overcome this, we must abandon thermodynamic equilibrium methods and utilize kinetic activation or mechanistic workarounds .
This guide outlines the three most robust protocols for "forcing" these bonds: High-Energy Activation (Acid Chlorides) , Mixed Anhydride Shuttles (Yamaguchi/Shiina) , and Nucleophilic Displacement (Alkylation) .
Module 1: The "Sledgehammer" Protocol (Acid Chlorides)
Applicability: Robust substrates stable to HCl and high reactivity. Mechanism: Conversion to acyl chloride followed by metal-assisted coupling.
Phase A: Activation
Standard thionyl chloride (SOCl₂) reflux often fails because the bulky acid cannot attack the sulfur efficiently. We use the Oxalyl Chloride/DMF method, which proceeds via a highly electrophilic Vilsmeier-Haack intermediate.
Protocol 1.1: Catalytic Vilsmeier Activation
-
Dissolve hindered acid (1.0 equiv) in anhydrous DCM (0.5 M).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Critical Step: Add anhydrous DMF (2–5 mol%).
-
Observation: Vigorous bubbling (CO/CO₂/HCl) indicates initiation.
-
-
Stir at RT for 2–4 hours. If the acid is 2,6-di-tert-butyl, reflux may be required.
-
Evaporate to dryness to remove excess oxalyl chloride.
Phase B: The Coupling (The Silver Bullet)
Even as an acid chloride, the carbonyl is shielded. Standard pyridine/alcohol addition may still fail. We utilize Silver Cyanide (AgCN) to generate a pseudo-acylium character, pulling the chloride away and exposing the carbonyl.
Protocol 1.2: AgCN-Promoted Coupling
-
Dissolve the crude acid chloride from Phase A in anhydrous Toluene or DCM.
-
Add the alcohol (1.5–2.0 equiv).
-
Add AgCN (1.5 equiv) . Note: AgCN is toxic; handle in a hood.
-
Heat to 80°C (Toluene) or Reflux (DCM) for 6–12 hours.
-
Filter the silver salts through Celite.
Expert Insight: The AgCN acts as a "halogen scavenger," pushing the equilibrium toward the ester by precipitating AgCl. This is superior to basic scavengers (Et₃N) because it drives the reaction via electrophilicity rather than just acid neutralization [1].
Module 2: The "Sniper" Protocol (Yamaguchi & Shiina)
Applicability: Acid-sensitive substrates, complex natural products, or when AgCN is chemically incompatible. Mechanism: Formation of a mixed anhydride that is less hindered and more reactive toward nucleophilic attack by DMAP.[1]
The Yamaguchi Method
Uses 2,4,6-trichlorobenzoyl chloride (TCBC) .[1][2] The bulky trichlorophenyl group ensures the alcohol attacks the substrate carbonyl, not the reagent.
Protocol 2.1: Yamaguchi Esterification
-
Dissolve Acid (1.0 equiv) and Hünig’s base (DIEA, 1.5 equiv) in THF/Toluene.
-
Add TCBC (1.1 equiv) . Stir 1h to form the mixed anhydride.
-
Crucial Step: Add DMAP (1.5–2.0 equiv) and the Alcohol (1.0–1.5 equiv).
-
Why High DMAP? In hindered systems, DMAP acts as an acyl-transfer shuttle. Catalytic amounts are often insufficient for 2,6-disubstituted systems [2].
-
-
Reflux may be required for extreme steric bulk.
The Shiina Method
Uses 2-methyl-6-nitrobenzoic anhydride (MNBA) .[3][4]
-
Advantage: Milder than Yamaguchi; often works at Room Temperature.
-
Protocol: Combine Acid, Alcohol, MNBA (1.1 equiv), and DMAP/TEA in DCM. Stir 12h [3].
Module 3: The "Backdoor" Protocol (Alkylation)
Applicability: When acyl substitution is impossible. Mechanism: We switch mechanisms from Acyl Substitution (attacking the carbonyl) to Sₙ2 Displacement (attacking the alkyl group). The steric bulk of the acid becomes irrelevant because the nucleophile (carboxylate) is attacking away from the bulk.
Protocol 3.1: Cesium Carbonate Alkylation
-
Dissolve Acid (1.0 equiv) in DMF or NMP (polar aprotic is mandatory).
-
Add Cs₂CO₃ (1.5 equiv) . Stir 30 min to form the "naked" carboxylate.
-
Chemistry: The large Cs⁺ cation does not form tight ion pairs with the carboxylate, leaving the oxygen highly nucleophilic [4].
-
-
Add Alkyl Halide (R-I or R-Br, 1.2–1.5 equiv).
-
Stir at RT to 60°C.
Warning: This method fails if the Alcohol (electrophile) is tertiary. It works best for Methyl, Ethyl, Benzyl, or Allyl esters.
Visualizing the Workflow
Figure 1: Method Selection Decision Matrix
Caption: Decision tree for selecting the optimal esterification route based on substrate stability and alcohol class.
Figure 2: The Yamaguchi Activation Cycle
Caption: Mechanism of Yamaguchi Esterification. Note that DMAP attacks the less hindered carbonyl of the mixed anhydride.[1]
Troubleshooting & FAQs
Comparative Data: Yields for 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
| Method | Reagents | Time | Yield | Notes |
| Fischer | H₂SO₄ / MeOH | 24h | <5% | Equilibrium favors reverse reaction. |
| DCC/DMAP | DCC / DMAP / DCM | 12h | 15-30% | Formation of N-acylurea byproduct dominates. |
| Acid Chloride | (COCl)₂ / DMF → MeOH | 2h | 85-95% | Requires anhydrous conditions. |
| Yamaguchi | TCBC / DMAP / Toluene | 4h | 92% | Excellent for complex alcohols. |
| Alkylation | Cs₂CO₃ / MeI / DMF | 1h | 98% | Fastest, but limited to alkyl halides. |
Common Failure Modes
Q: I used Oxalyl Chloride, but the reaction stayed a suspension. A: You likely forgot the DMF catalyst. Without DMF, oxalyl chloride reacts very slowly with electron-rich or bulky acids. Add 1 drop of DMF; you should see immediate gas evolution.
Q: The Yamaguchi reaction gave me the ester of the reagent (Trichlorobenzoate), not my product. A: This is a regioselectivity error. The alcohol attacked the wrong carbonyl on the mixed anhydride. Fix: Increase the steric bulk of the alcohol or ensure you are using stoichiometric DMAP (not catalytic). DMAP preferentially attacks the substrate carbonyl to form the Acyl-DMAP species.
Q: My alkylation with Cs₂CO₃ turned black and failed. A: You likely used Acetone or non-dry DMF. Fix: Use anhydrous DMF or NMP. If the substrate is sensitive to oxidation, degas the solvent. Ensure the alkyl halide is not undergoing elimination (common with secondary halides).
References
-
Takimoto, S., et al. (1976).[5] "Preparation of hindered esters from acid chlorides and alcohols in the presence of silver cyanide." Bulletin of the Chemical Society of Japan, 49(8), 2335–2336.[5] Link
-
Inanaga, J., et al. (1979).[2] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Shiina, I., et al. (2002).[1] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 31(3), 286–287. Link
-
Pfeffer, P. E., et al. (1976). "Sterically hindered carboxylates: synthesis via cesium salts." The Journal of Organic Chemistry, 41(17), 2925–2927. Link
Sources
Technical Support Center: Purifying Methyl 2-(2,2,2-trifluoroethyl)benzoate via Column Chromatography
Welcome to the technical support center for the purification of methyl 2-(2,2,2-trifluoroethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful column chromatography purification of this fluorinated ester.
Introduction
Methyl 2-(2,2,2-trifluoroethyl)benzoate is a valuable intermediate in organic synthesis. Its purification via column chromatography is a critical step to ensure the quality and purity of the final product. The presence of the trifluoroethyl group can introduce unique challenges and considerations during the separation process. This guide will walk you through the essential aspects of the purification, from understanding potential impurities to troubleshooting common issues, ensuring a high-yield, high-purity outcome.
Understanding the Separation: Key Principles
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[1] For methyl 2-(2,2,2-trifluoroethyl)benzoate, a moderately polar compound, the goal is to find a mobile phase that allows the desired product to move down the column at a practical rate while leaving more polar impurities behind and eluting less polar impurities more quickly.
Experimental Workflow: From Crude Material to Pure Product
The following diagram outlines the general workflow for the purification of methyl 2-(2,2,2-trifluoroethyl)benzoate by column chromatography.
Sources
Technical Support Center: Strategies for Preventing Hydrolysis of Fluorinated Esters During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common and critical challenge in organic synthesis: the unintended hydrolysis of fluorinated esters during reaction workup. This document is designed to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Fluorinated Ester Stability
Fluorinated esters are valuable functional groups in medicinal chemistry and materials science, often introduced to modulate properties like lipophilicity, metabolic stability, and binding affinity. However, the very features that make them attractive also render them highly susceptible to hydrolysis. The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the ester's carbonyl carbon, making it a prime target for nucleophilic attack by water or hydroxide ions.[1] This heightened reactivity can lead to substantial loss of your desired product during standard aqueous workup procedures.
This guide will equip you with the knowledge and protocols to mitigate this issue, ensuring the integrity of your fluorinated ester products.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated ester hydrolyzing during workup, but my non-fluorinated analog is stable?
A1: The stability of an ester is directly related to the electrophilicity of its carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. When fluorine atoms are present on the alcohol or acyl portion of the ester, they pull electron density away from the carbonyl carbon.[1] This makes the carbon atom more electron-deficient (more positive) and, therefore, more susceptible to attack by nucleophiles like water or, more potently, the hydroxide ion (OH⁻).
A study on N-acetylproline ethyl esters demonstrated this effect quantitatively. The introduction of a single fluorine atom to the ethyl group decreased the hydrolytic half-life by a factor of approximately 8 at pH 11. The trifluoroethyl ester was found to be the most labile, with a half-life of only 6.4 minutes under these conditions.[2]
Q2: What are the tell-tale signs of significant hydrolysis during my workup?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected yield of your ester and the reappearance of the starting carboxylic acid in your crude product.[3] You can confirm this through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will likely observe a new, more polar spot that corresponds to the starting carboxylic acid.
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks of the parent carboxylic acid.[3]
-
IR Spectroscopy: A broad O-H stretch, typical of a carboxylic acid, may appear in the IR spectrum of the product.[3]
Q3: I use sodium bicarbonate to neutralize the acid catalyst. Could this be the problem?
A3: Yes, this is a very common cause of fluorinated ester hydrolysis. While sodium bicarbonate (NaHCO₃) is considered a weak base, it still generates hydroxide ions in solution, creating a basic environment (typically pH 8-9).[4] This is often basic enough to significantly accelerate the hydrolysis of sensitive fluorinated esters.[2] The reaction, known as saponification, is often irreversible under these conditions as the resulting carboxylate salt is deprotonated and unreactive towards the alcohol.[5]
Q4: Are acidic conditions safe for my fluorinated ester?
A4: While generally safer than basic conditions, acidic workups are not entirely without risk. Acid-catalyzed hydrolysis is an equilibrium-driven process.[5][6] If a large excess of water is present, the equilibrium can be shifted towards the formation of the carboxylic acid and alcohol, especially with elevated temperatures.[7] For particularly sensitive fluorinated esters, even mildly acidic aqueous solutions can lead to product loss if the exposure time is prolonged.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your yield, use this decision tree to diagnose the likely cause and implement the appropriate solution.
Recommended Workup Protocols for Fluorinated Esters
The key to preserving your fluorinated ester is to meticulously control the pH, temperature, and exposure time to the aqueous phase during workup.
Protocol 1: Mildly Acidic Workup Using Saturated Ammonium Chloride
This is the recommended first-line approach for neutralizing reactions and removing water-soluble impurities. Saturated ammonium chloride (NH₄Cl) solution is a mild Lewis acid and provides a buffered, slightly acidic environment (pH ~5-6), which is generally well-tolerated by most fluorinated esters.[8]
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath (0°C).
-
Quench: Slowly add ice-cold, saturated aqueous NH₄Cl solution to the reaction mixture with stirring.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the organic layer sequentially with:
-
One portion of ice-cold, saturated aqueous NH₄Cl.
-
One portion of ice-cold brine (saturated NaCl solution). The brine wash helps to remove the bulk of the dissolved water from the organic phase.[3]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Add the drying agent until it no longer clumps.[3]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Biphasic Workup to Minimize Contact Time
For extremely labile esters, minimizing the contact time with the aqueous phase is paramount. A biphasic workup, where the reaction mixture is diluted with an immiscible organic solvent before the quench, can significantly reduce hydrolysis.[10]
Step-by-Step Methodology:
-
Cool and Dilute: Cool the reaction mixture to 0°C in an ice-water bath. Dilute the mixture with a generous volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Biphasic Quench: With vigorous stirring, add ice-cold wash solution (e.g., saturated NH₄Cl or, if necessary, very dilute, cold HCl) to the biphasic mixture. The product will preferentially remain in the organic layer, minimizing its exposure to the aqueous environment.
-
Separate and Wash: Transfer the mixture to a separatory funnel and allow the layers to separate quickly. Drain the aqueous layer and proceed immediately to a brine wash.
-
Dry and Isolate: Dry the organic layer thoroughly with an anhydrous drying agent, filter, and concentrate as described in Protocol 1.
Data Summary: Impact of Fluorination on Hydrolysis Rate
The hydrolytic stability of esters is dramatically influenced by the degree of fluorination. The following table summarizes relative hydrolysis rates, illustrating the increasing lability with greater fluorine substitution.
| Ester Type | Relative Hydrolysis Rate (Approx.) | Half-life at pH 11 (298 K) | Reference |
| Methyl Ester | 1 | ~57 min | [2] |
| Ethyl Ester | ~0.33x | ~171 min | [2] |
| 2-Fluoroethyl Ester | ~2.6x | ~21 min | [2] |
| 2,2-Difluoroethyl Ester | ~8x | ~7 min | [2] |
| 2,2,2-Trifluoroethyl Ester | ~27x | 6.4 min | [2] |
Table 1: The effect of fluorine substitution on the hydrolysis rate of N-acetylproline esters. Rates are relative to the methyl ester. Data extracted from Koksch et al. (2017).[2]
This data clearly shows that as the number of fluorine atoms increases, the ester becomes significantly more prone to hydrolysis.[2] A trifluoroethyl ester is approximately 27 times more reactive to hydrolysis under basic conditions than its corresponding methyl ester.[2]
Final Recommendations
-
Always assume your fluorinated ester is sensitive. Prophylactically use the mildest workup conditions possible.
-
Temperature is your best tool. Performing all aqueous steps at 0°C can dramatically slow the kinetics of hydrolysis.
-
Avoid all strong bases. Never use NaOH, KOH, or even K₂CO₃ in the workup of a fluorinated ester. If a basic wash is unavoidable for removing an acidic impurity, use a carefully monitored, cold, saturated NaHCO₃ solution with minimal contact time, but be aware of the high risk.
-
Work efficiently. Do not leave your reaction in a separatory funnel for extended periods. Be prepared to proceed through the extraction and drying steps without delay.
-
When in doubt, consider a non-aqueous workup. If your product is exceptionally valuable or unstable, consider quenching the reaction with a non-nucleophilic acid (like acetic acid in an organic solvent) and then directly purifying the crude material via column chromatography.
By understanding the chemical principles and employing these robust protocols, you can significantly improve the yield and purity of your valuable fluorinated ester products.
References
-
Demling, P., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2453. Available at: [Link]
-
Barnard, C. F. J. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Columbia University Chemistry. Available at: [Link]
-
Not Voodoo (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 620(2-3), 205-209. Available at: [Link]
-
Ford, W. T., et al. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(7), 4052-4059. Available at: [Link]
-
University of Toronto (n.d.). Hydrolysis. Scarborough College. Available at: [Link]
-
Li, Y., et al. (2014). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. AAPS PharmSciTech, 15(6), 1540-1547. Available at: [Link]
-
Paleta, O., et al. (2018). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Beilstein Journal of Organic Chemistry, 14, 2838–2846. Available at: [Link]
-
Quora (2022). What makes esters more reactive towards hydrolysis than other common functional groups?. Available at: [Link]
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Society Reviews. Available at: [Link]
-
LibreTexts Chemistry (2022). 21.6: Chemistry of Esters. Available at: [Link]
-
Milliken (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
LibreTexts Chemistry (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
-
University of Calgary (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]
-
Science Ready (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Available at: [Link]
-
Washington, J. W., & Jenkins, T. M. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Environmental Science and Health, Part A, 45(5), 564-573. Available at: [Link]
-
An, L., et al. (2019). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 167, 230-237. Available at: [Link]
- Google Patents (2014). WO2014166421A1 - Hydrolysis of an ester compound.
-
Organic Chemistry Data (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Wang, B., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 4(5), 565-574. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. WO2014166421A1 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
Troubleshooting low conversion in trifluoroethylation cross-coupling
Topic: Troubleshooting Low Conversion in Trifluoroethylation Cross-Coupling To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis Division
Diagnostic Triage: The "Is It Plugged In?" Checklist
Before restructuring your entire catalytic cycle, verify these fundamental parameters specific to 2,2,2-trifluoroethylation (
| Symptom | Immediate Check | The "Why" (Technical Rationale) |
| Reagent Disappearance with No Product | Check reaction vessel seal. | 2,2,2-Trifluoroethyl iodide ( |
| Formation of Gas / Pressure Buildup | Check for | If the reaction generates gas and precipitate, you are likely observing the decomposition of the metal-alkyl species into metal-fluoride and 1,1-difluoroethylene (gas). This is the primary failure mode. |
| Black Precipitate (Pd Black) | Ligand Mismatch. | The oxidative addition of |
| No Conversion (Photoredox) | Oxygen Quenching. | The |
Mechanistic Root Cause Analysis
The central challenge in trifluoroethylation is the competition between Productive Reductive Elimination and Destructive
The Failure Mode:
-Fluoride Elimination
Unlike standard alkyl cross-coupling where
Because the Metal-Fluorine bond is thermodynamically robust (especially for early transition metals, but also relevant for Pd/Cu), the system is driven toward ejecting fluoride.
The Mechanism of Failure:
-
Oxidative Addition:
-
The Fork in the Road:
-
Path A (Desired): Transmetalation with Ar-B(OH)
Reductive Elimination Ar-CH CF -
Path B (Fatal):
-Fluoride Elimination L Pd-F + CH =CF (Gas)
-
The diagram below illustrates this critical competition.
Figure 1: The Kinetic Competition. Success depends on accelerating Reductive Elimination over
Protocol Optimization Guides
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Best for: Labs without photoredox equipment; coupling with Boronic Acids.
The Fix: You must use a ligand that enforces a wide bite angle or steric bulk to accelerate reductive elimination. Standard ligands like
Recommended Protocol (Based on Xantphos/RuPhos Systems):
-
Catalyst:
(1.5 mol%) or . -
Ligand: Xantphos (3-5 mol%). The wide bite angle (~111°) of Xantphos is critical. It destabilizes the square planar Pd(II) complex, forcing rapid reductive elimination before the fluoride can eliminate.
-
Base:
(anhydrous). Water content can promote protodehalogenation. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Temperature: 80 °C (Sealed Tube).
Why this works: The "bite angle effect" of Xantphos compresses the C-Pd-C angle, increasing the steric crowding around the metal and electronically favoring the expulsion of the product (Reductive Elimination).
Scenario B: Ni/Photoredox Dual Catalysis (The Modern Standard)
Best for: High-value intermediates, mild conditions, avoiding high heat.
The Fix: This method bypasses the long-lived Pd-alkyl intermediate entirely. The trifluoroethyl radical is generated via Single Electron Transfer (SET) and captured by Nickel.
Recommended Protocol (MacMillan/Molander Type):
-
Photocatalyst:
(1 mol%). -
Cross-Coupling Catalyst:
(5 mol%) + dtbbpy (5 mol%). -
Reagents: Aryl Bromide (1.0 equiv) +
(1.5 equiv). -
Reductant/Base: TDAE or Silicates (depending on exact radical source), often 2,6-lutidine is used as a base.
-
Light Source: Blue LED (450 nm). Fan cooling is essential to keep temp < 35 °C to prevent volatility loss.
Mechanism of Success:
The
Figure 2: The Dual Catalytic Advantage. Radical capture at Ni(II) creates a transient Ni(III) species that eliminates product faster than it can decompose.
Frequently Asked Questions (FAQs)
Q: Can I use trifluoroethyl tosylate instead of the iodide?
A: Generally, no for direct cross-coupling. The tosylate is an electrophile for nucleophilic substitution (
Q: I see "homocoupling" of my aryl boronic acid. What's happening?
A: This indicates your oxidative addition of
Q: Why is my yield lower with Aryl Chlorides compared to Bromides?
A: Aryl chlorides require more forcing conditions to undergo oxidative addition. These higher temperatures (often >100 °C) are incompatible with the thermal stability of the Metal-
References
-
Palladium-Catalyzed Cross-Coupling of Trifluoroethyl Iodide
-
Mechanistic Insight on Fluoride Elimination
-
Photoredox Trifluoromethylation/Ethylation Protocols
- Title: Photoredox Catalysis in Organic Chemistry (MacMillan Group Reviews).
- Source:Princeton University / J. Org. Chem.
-
URL:[Link]
-
General Cross-Coupling Troubleshooting
- Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Source:BenchChem Technical Support.[4]
Sources
- 1. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting ortho-Trifluoroethyl Benzoate Synthesis
Welcome to the Application Scientist Support Center. Synthesizing ortho-trifluoroethyl benzoate derivatives presents a unique intersection of steric and electronic challenges. This guide provides field-proven troubleshooting strategies, focusing heavily on the critical role of temperature optimization to overcome the inherent low nucleophilicity of 2,2,2-trifluoroethanol (TFE) and the steric bulk of ortho-substituted benzoic acids.
Mechanistic Causality: The "Why" Behind the Protocol
To master this synthesis, one must understand the thermodynamic push-and-pull of the system:
-
Electronic Deactivation: TFE is a severely deactivated nucleophile due to the strong inductive (-I) effect of the adjacent trifluoromethyl (
) group. -
Steric Hindrance: An ortho-substituent on the benzoic acid ring restricts the trajectory of the incoming TFE nucleophile, drastically increasing the activation energy (
) of the transition state. -
Temperature Sensitivity: If the temperature is too low, the reaction stalls. If the temperature exceeds 60°C, coupling agents (like EDCI) undergo rapid O-to-N acyl migration (Steglich rearrangement), and TFE (boiling point 74°C) volatilizes, killing the reaction.
Workflow Visualization
Fig 1: Temperature-dependent reaction pathways for ortho-trifluoroethyl benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction is stalling at room temperature (25°C). Should I just add more TFE? A1: No. Adding more TFE will not overcome the thermodynamic barrier. The stalling is caused by the high activation energy required for the electron-poor TFE to attack the sterically hindered ortho-substituted carbonyl. You must increase the thermal energy. Elevating the temperature to a controlled 40–50°C (e.g., refluxing in dichloromethane) provides the necessary kinetic energy to drive the nucleophilic attack without degrading the intermediates.
Q2: I heated the reaction to 80°C to force completion, but my yield dropped to <15% and a white precipitate formed. What happened? A2: You exceeded the thermal stability threshold of the reaction. At 80°C, two catastrophic failures occur:
-
Reagent Degradation: The highly reactive O-acylisourea intermediate undergoes a rapid, irreversible intramolecular rearrangement into an unreactive N-acylurea (the white precipitate).
-
Solvent Loss: TFE has a boiling point of 74°C. At 80°C, unless you are using a specialized pressurized reactor, the TFE vaporizes out of the solution, removing your nucleophile entirely. Optimizing to ~50°C is crucial to maximize conversion efficiency while preventing byproduct formation[1].
Q3: Are there alternative methods if I cannot heat my specific substrate?
A3: Yes. If your substrate is strictly thermosensitive, you can bypass traditional esterification by using phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of
Quantitative Data: Temperature Optimization Matrix
To provide a self-validating benchmark, compare your reaction outcomes against this standardized optimization matrix for ortho-trifluoroethyl benzoate synthesis (using EDCI/DMAP in DCM).
| Temperature (°C) | Reaction Time (h) | TFE State | Target Ester Yield (%) | N-Acylurea Byproduct (%) |
| 20 (Room Temp) | 24 | Liquid | 12% | < 5% |
| 30 | 18 | Liquid | 35% | 10% |
| 45 (Optimal) | 12 | Refluxing | 88% | < 5% |
| 60 | 12 | High Vapor Pressure | 45% | 40% |
| 80 | 6 | Vaporized (Lost) | 10% | 85% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the visual cues (e.g., dissolution, absence of premature precipitation) confirm the mechanistic integrity of each step.
Step-by-Step Methodology: Optimized Synthesis at 45°C
-
Preparation & Activation:
-
In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the ortho-substituted benzoic acid in 10 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 mmol of EDCI hydrochloride and 0.1 mmol of DMAP.
-
Self-Validation Check: Stir at room temperature for 15 minutes. The solution should become homogeneous, indicating the successful formation of the O-acylisourea intermediate. Do not exceed 20 minutes to prevent premature rearrangement.
-
-
Nucleophilic Addition:
-
Inject 3.0 mmol (excess) of anhydrous 2,2,2-trifluoroethanol (TFE) into the reaction mixture.
-
Immediately attach a reflux condenser fitted with an argon balloon to prevent moisture ingress and manage vapor pressure.
-
-
Controlled Thermal Shift:
-
Submerge the flask in a pre-heated oil bath set strictly to 45°C.
-
Mechanistic Insight: At 45°C, DCM gently refluxes, creating a stable internal temperature that provides enough energy for the TFE to attack the hindered carbonyl while remaining well below the Steglich rearrangement threshold.
-
-
Monitoring & Workup:
-
Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the acid baseline spot confirms completion.
-
Cool to room temperature, dilute with 20 mL DCM, and wash sequentially with 1M HCl (2 x 15 mL), saturated
(15 mL), and brine (15 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the purified ortho-trifluoroethyl benzoate.
-
References
1.[2] Title: A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2- trifluoroethyl)iodonium triflate at room temperature. Source: Semantic Scholar URL:
2. Title: Synthesis of amides using boron catalysts. Source: UCL Discovery URL:
3.[1] Title: Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Source: Chemical Review and Letters URL:
Sources
Technical Support Center: Overcoming Volatility Issues in the Drying of Trifluoroethyl Benzoates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with a critical bottleneck in the synthesis of fluorinated bioisosteres: the unintentional loss of trifluoroethyl benzoates during routine drying and concentration workflows.
The strategic incorporation of fluorine imparts desirable properties to drug candidates, such as enhanced metabolic stability and lipophilicity. However, it also drastically alters the physical properties of the molecule, requiring specialized handling to prevent severe yield loss[1].
Part 1: Volatility Profiles & Quantitative Data
To understand why yield loss occurs, we must look at the physical data. The trifluoroethyl group (–CH₂CF₃) significantly reduces intermolecular van der Waals interactions. Fluorine’s high electronegativity tightly holds its electron cloud, resulting in extremely low polarizability. This lack of transient dipole interactions prevents the molecules from "sticking" together, imparting an anomalously high vapor pressure to the ester compared to its non-fluorinated analogs.
Table 1: Comparative Volatility Profiles of Relevant Esters and Alcohols
| Compound | Molecular Weight ( g/mol ) | Boiling Point | Volatility Profile & Behavior |
| 2,2,2-Trifluoroethanol | 100.04 | 77–80 °C (760 mmHg)[2] | Highly volatile; readily co-evaporates with standard extraction solvents. |
| Ethyl Benzoate | 150.17 | 212 °C (760 mmHg) | Stable under standard vacuum drying; low risk of sublimation. |
| 2,2,2-Trifluoroethyl Benzoate | 204.17 | 122 °C (18 mmHg)[3] | High Risk: Prone to rapid sublimation and co-evaporation under high vacuum. |
| Ethyl 3-(2,2,2-trifluoroacetyl)benzoate | 246.18 | 289.5 °C (760 mmHg)[4] | Moderate volatility; stable under mild vacuum due to increased molecular weight. |
Part 2: Troubleshooting Guide (Q&A)
Q1: Why do I experience over 30% yield loss when concentrating 2,2,2-trifluoroethyl benzoate after a reaction workup? Causality & Expert Insight: The yield loss is directly tied to the anomalous vapor pressure of the trifluoroethyl moiety. When you apply standard rotary evaporation conditions (e.g., 40 °C water bath, <50 mbar) to remove extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), the ester undergoes significant co-evaporation. The kinetic energy provided by the 40 °C bath combined with the low pressure easily overcomes the weak intermolecular forces of the fluorinated ester, pulling it into the receiving flask[5]. Solution: Never drop the pressure below 150 mbar when the bath is at 25–30 °C. Use the "solvent chasing" technique described in the SOP below.
Q2: If I cannot use a high-vacuum Schlenk line (<1 mbar) to remove the final traces of solvent, how do I achieve analytical purity for NMR or bioassays? Causality & Expert Insight: High-vacuum systems will rapidly sublime or distill trifluoroethyl benzoates, especially if the compound is an oil or low-melting solid. Applying a deep vacuum effectively acts as a short-path distillation for these compounds. Solution: Instead of vacuum, rely on a continuous inert gas sweep. Using a gentle stream of high-purity nitrogen (N₂) or argon over the sample at room temperature shifts the equilibrium to evaporate residual volatile organic compounds (VOCs) without providing the kinetic energy or pressure drop that would volatilize the heavier fluorinated ester.
Q3: Can I use lyophilization (freeze-drying) to remove residual water from my trifluoroethyl benzoate product? Causality & Expert Insight: No. Freeze-drying relies on sublimation under deep vacuum (typically <0.1 mbar). Because fluorinated esters have high vapor pressures even at solid-state temperatures, they will co-sublime with the ice matrix, leading to severe yield loss and contamination of the lyophilizer manifold[1]. Solution: Remove water chemically prior to concentration using anhydrous desiccants, avoiding the need for lyophilization entirely.
Part 3: Standard Operating Procedure (SOP)
Self-Validating Drying Workflow for Volatile Fluorinated Esters
Objective: Isolate 2,2,2-trifluoroethyl benzoate with <1% residual solvent and >95% mass recovery.
-
Step 1: Chemical Desiccation
-
Action: Add anhydrous magnesium sulfate (MgSO₄) to the organic extract containing the trifluoroethyl benzoate. Swirl for 5 minutes.
-
Self-Validation Checkpoint: Observe the desiccant. If it clumps heavily, free water is still present. Add more MgSO₄ until the newly added powder flows freely like sand. The solution must be completely transparent, confirming the removal of bulk aqueous droplets.
-
-
Step 2: Mild Rotary Evaporation
-
Action: Filter off the drying agent. Set the rotary evaporator water bath to a maximum of 25 °C. Gradually lower the pressure to 150 mbar (for DCM) or 70 mbar (for EtOAc), taking care to avoid excessive heat and vacuum[5].
-
Self-Validation Checkpoint: Monitor the condenser coils. Evaporation is complete when the steady drip of solvent ceases. Weigh the flask; the crude mass should not drop below the theoretical 100% yield threshold. If it does, sublimation is actively occurring.
-
-
Step 3: Solvent Chasing
-
Action: To remove trace primary solvent without dropping the pressure further, add 2–3 mL of a higher-boiling, non-polar solvent (e.g., heptane) to the flask. Re-evaporate at 50 mbar / 25 °C.
-
Self-Validation Checkpoint: The physical state of the residue will often change (e.g., from a thin liquid to a thicker oil) as the solvating power of the trace halogenated/polar solvent is replaced by heptane.
-
-
Step 4: Inert Gas Sweep (Final Drying)
-
Action: Transfer the compound to a tared glass vial. Apply a gentle, continuous stream of high-purity N₂ over the surface of the liquid/solid for 2–4 hours at room temperature.
-
Self-Validation Checkpoint: Record the mass every 30 minutes. Drying is complete when the mass reaches a constant value (
m < 1 mg between readings). Confirm analytical purity via ¹H NMR; the absence of a DCM peak (5.30 ppm) or EtOAc peaks (4.12, 2.05, 1.26 ppm) validates the protocol.
-
Part 4: Workflow Visualization
Caption: Workflow for drying volatile fluorinated esters without yield loss.
Part 5: Frequently Asked Questions (FAQs)
FAQ 1: Does the position of the trifluoroethyl group affect volatility? Yes. A trifluoroethyl ester (where the –CH₂CF₃ is attached to the oxygen) is generally more volatile than a compound where the trifluoroethyl group is bound directly to the aromatic ring. This is due to the ester oxygen's inability to participate in strong dipole interactions when shielded by the highly electronegative fluorine atoms.
FAQ 2: Can I use a rotary evaporator with a vacuum pump set to "continuous" mode? No. Unregulated vacuum pumps easily pull down to <10 mbar. At this pressure, 2,2,2-trifluoroethyl benzoate will rapidly distill into the receiving flask[5]. Always use a digital vacuum controller to maintain a strict lower limit.
References
1.[4] Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6. Benchchem. URL: 2.[3] Lipase-Catalyzed 1,6-Acylation of d-Mannitol. Australian Journal of Chemistry - ConnectSci. URL: 3.[2] Cas 75-89-8, 2,2,2-Trifluoroethanol. LookChem. URL: 4.[1] The Relation between Drying Conditions and the Development of Volatile Compounds in Saffron (Crocus sativus). PMC - NIH. URL: 5.[5] 1,1,1-Trifluoro-2-iodoethane | 353-83-3. Benchchem. URL:
Sources
- 1. The Relation between Drying Conditions and the Development of Volatile Compounds in Saffron (Crocus sativus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 75-89-8,2,2,2-Trifluoroethanol | lookchem [lookchem.com]
- 3. connectsci.au [connectsci.au]
- 4. Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6 [benchchem.com]
- 5. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for Sterically Hindered Fluorinated Benzoates
Welcome to the Technical Support Center for advanced synthetic methodologies. Working with sterically hindered fluorinated benzoates presents a unique intersection of challenges: the strong electron-withdrawing nature of fluorine (inductive effect, -I) fundamentally alters the electrophilicity of the carbonyl core, while ortho-substituents create a dense steric shield that physically blocks metal centers and nucleophiles.
This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic workflows to help you select the optimal catalytic systems for esterification and cross-coupling workflows.
Part 1: Diagnostic Workflow for Catalyst Selection
Before troubleshooting a failed reaction, use the following logical relationship diagram to identify the correct catalytic trajectory based on your target transformation and the specific steric constraints of your fluorinated substrate.
Diagnostic workflow for selecting catalysts based on reaction pathway and steric constraints.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does standard acid-catalyzed Fischer esterification fail for 2,6-difluorobenzoic acid, and what catalyst should I use?
Causality & Mechanism: Fischer esterification relies on the formation of a bulky tetrahedral intermediate. The two ortho-fluorine atoms create a massive steric shield around the carbonyl carbon. This severely increases the activation energy required for the nucleophilic attack of the alcohol, stalling the reaction at <5% yield. Solution: You must bypass the tetrahedral intermediate bottleneck.
-
Steglich Esterification: Utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as an unhindered, highly nucleophilic acyl transfer catalyst that readily attacks the O-acylisourea intermediate, forming a highly active acylpyridinium species that is easily trapped by the alcohol [3].
-
Zirconium Catalysis: Alternatively, use a moisture-tolerant Zirconium complex like Zr(Cp)₂X₂. The Zr center coordinates directly to the carbonyl oxygen, increasing its electrophilicity and allowing esterification without requiring the traditional bulky transition state [2].
Q2: When performing a Suzuki-Miyaura cross-coupling on a sterically hindered ortho-fluorinated aryl halide, I observe high rates of protodeboronation and low yield. Which Pd-catalyst/ligand system is optimal?
Causality & Mechanism: The electron-withdrawing fluorine atoms actually accelerate the initial oxidative addition of the Pd(0) catalyst into the C-X bond. However, the steric bulk severely hinders the subsequent transmetalation step. Because transmetalation is slow, the boronic acid remains unreacted in the basic medium long enough to undergo competitive protodeboronation. Solution: Employ a palladium catalyst paired with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos). The extreme steric bulk of XPhos forces the palladium center to remain monoligated (L₁Pd(0)), creating a highly reactive, coordinatively unsaturated pocket that dramatically accelerates transmetalation and reductive elimination, outcompeting the protodeboronation side-reaction [1].
Q3: How can I achieve decarbonylative cross-coupling using fluorinated benzoate esters directly?
Causality & Mechanism: Benzoate esters possess strong C-O bonds that resist oxidative addition. Even when addition is successful, the resulting acyl-palladium species must undergo CO extrusion (decarbonylation) before transmetalation. If decarbonylation is slow, side reactions like ester cleavage dominate. Solution: Use a tailored catalytic system such as Pd₂(dba)₃ with a bidentate phosphine ligand (e.g., dcype) or an N-heterocyclic carbene (NHC). These ligands push electron density onto the palladium, facilitating the difficult C-O oxidative addition, and enforce a tight geometry that promotes rapid CO extrusion prior to transmetalation [4]. Furthermore, difluoromethyl benzoates can be utilized as key reagents in Pd-catalyzed fluorocarbonylation, showcasing the versatility of these intermediates [5].
Decarbonylative cross-coupling catalytic cycle highlighting the critical CO extrusion step.
Part 3: Quantitative Data & Catalyst Comparison
The following table summarizes the performance of various catalyst/ligand combinations when applied to highly hindered fluorinated benzoate derivatives.
| Catalyst Precursor | Ligand System | Reaction Type | Substrate Steric Profile | Primary Challenge Overcome | Typical Yield |
| Zr(Cp)₂(OTf)₂ | None | Esterification | High (2,6-di-F) | Tetrahedral intermediate bottleneck | 85–95% |
| DCC / DMAP | None | Esterification | Moderate to High | Poor electrophilicity of carbonyl | 80–90% |
| Pd₂(dba)₃ | XPhos | Suzuki-Miyaura | High (ortho-F) | Slow transmetalation / Protodeboronation | 75–88% |
| Pd(OAc)₂ | dcype | Decarbonylative | Moderate (fluoro-ester) | C-O activation and CO extrusion | 70–85% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Steglich Esterification of 2,6-Difluorobenzoic Acid
This protocol utilizes an acyl transfer catalyst to bypass steric shielding.
-
Preparation: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve 2,6-difluorobenzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
-
Cooling: Cool the solution to 0 °C using an ice bath to prevent side-reaction polymerization of the DCC.
-
Catalyst Addition: Add DMAP (0.1 equiv) in one portion, followed by the dropwise addition of a DCC solution (1.1 equiv dissolved in minimal CH₂Cl₂).
-
Self-Validation Checkpoint: Observe the reaction mixture. Within 15–30 minutes, a thick white precipitate (dicyclohexylurea, DCU) should form. The appearance of this precipitate is the visual confirmation that the carboxylic acid has been successfully activated into the O-acylisourea intermediate.
-
Completion: Warm the mixture to room temperature and stir for 12 hours.
-
Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: Decarbonylative Suzuki-Miyaura Coupling of Fluorinated Phenyl Benzoates
This protocol forces CO extrusion prior to transmetalation using a rigid bidentate ligand.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the fluorinated phenyl benzoate (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add the catalyst precursor Pd(OAc)₂ (5 mol%) and the bidentate ligand dcype (10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined crimp cap.
-
Heating: Remove the vial from the glovebox and heat in an oil bath at 130 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS at the 12-hour mark. You should observe the disappearance of the starting ester peak. Crucially, verify the absence of the corresponding phenol byproduct; if phenol is present, it indicates premature ester cleavage rather than successful decarbonylation.
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, filter through a short silica plug to remove palladium black and salts, and concentrate for purification.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (National Institutes of Health) URL:[Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification Source: Inpressco URL:[Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation Source: Chemical Science (RSC Publishing) URL:[Link]
-
Pd-Catalyzed Fluorocarbonylation of Iodoarenes with Difluoromethyl Benzoates Source: Organic Letters (ACS Publications) URL:[Link]
Minimizing side reactions in 2,2,2-trifluoroethyl group insertion
Ticket System: Advanced Troubleshooting & Optimization
Status: Online Operator: Senior Application Scientist Topic: Minimizing Side Reactions in 2,2,2-Trifluoroethylation Reference ID: TFE-OPT-2026
Welcome to the TFE Support Hub
You are likely here because the 2,2,2-trifluoroethyl (
-
Deactivation: The adjacent methylene carbon is electron-deficient, making
attack sluggish. -
Destruction: The
-fluorines are prone to elimination, leading to difluoroalkenes (the "black tar" pathway).
This guide bypasses standard textbook advice and focuses on root-cause analysis and field-proven workarounds .
Module 1: The "Black Tar" Scenario ( -Fluoride Elimination)
User Complaint: "I tried a standard cross-coupling (or alkylation) using
Root Cause Analysis:
You have triggered
The Diagnostic Pathway
Figure 1: Comparison of the elimination-prone ionic pathway versus the stable radical pathway.
Troubleshooting Protocol
| Variable | The "Trap" (Avoid) | The "Fix" (Implement) | Mechanistic Logic |
| Base Selection | NaH, KOtBu, LDA | Hard bases promote E2 elimination of HF. Carbonates are mild enough to buffer without stripping protons/fluoride. | |
| Catalyst System | Standard Pd( | Photoredox (Ir/Ru) or Ni/Photoredox | Radical intermediates (• |
| Temperature | >80°C | Room Temp or <50°C | Elimination has a higher activation energy than radical addition; keeping T low favors the kinetic product (insertion). |
Module 2: Sluggish Reactivity in Amine Alkylation
User Complaint: "My
Root Cause Analysis:
The
Solution A: The "Nuclear" Option (Triflate)
Switch to 2,2,2-Trifluoroethyl Triflate (
-
Why: The triflate is a "super-leaving" group (
to times more reactive than iodide), overcoming the electronic drag of the group. -
Warning: This reagent is unstable and moisture-sensitive.
Protocol: In-Situ Generation of Trifluoroethyl Triflate Do not isolate. Generate and use immediately.
-
Dissolve 2,2,2-trifluoroethanol (1.0 equiv) and Pyridine (1.1 equiv) in dry DCM at -78°C.
-
Add Triflic Anhydride (
, 1.1 equiv) dropwise. -
Stir for 30 mins at -20°C.
-
Add your amine substrate directly to this cold solution.
-
Allow to warm to RT slowly.
Solution B: The "Green" Option (Reductive Alkylation)
If you are alkylating amines, stop using alkyl halides entirely. Use Trifluoroacetic Acid (TFA) as the source.[1]
The Andrews-Denton Protocol (Catalyst-Free): This method uses phenylsilane to reduce the amide/ester intermediate formed by TFA.
-
Mix: Amine (1 equiv) + TFA (excess, serves as solvent/reagent) + Toluene.
-
Add: Phenylsilane (
). -
Heat: 100°C in a sealed tube.
-
Mechanism: TFA activates the amine, silane reduces the carbonyl of the in-situ trifluoroacetamide to a methylene.
-
Benefit: Zero risk of
-elimination; uses stable, cheap reagents.
Module 3: Regioselectivity (N- vs. O-Alkylation)
User Complaint: "I am trying to alkylate a pyridone/heterocycle, but I'm getting a mixture of N-alkylation and O-alkylation."
Root Cause Analysis: The 2,2,2-trifluoroethyl group is "harder" (in the HSAB sense) than a standard ethyl group due to the fluorine electronegativity. This often shifts selectivity towards the harder nucleophile (Oxygen) rather than the softer one (Nitrogen), violating standard patterns seen with ethyl iodide.
Decision Matrix for Regiocontrol
| Desired Outcome | Solvent System | Additive | Rationale |
| N-Alkylation | Non-polar (Toluene/DCM) | None or Lewis Acid ( | Promotes |
| O-Alkylation | Polar Aprotic (DMF/DMSO) | 18-Crown-6 / | Solvating the cation ("naked anion") and using Silver (Ag) forces a dissociative mechanism ( |
Module 4: Advanced Radical Protocols (Photoredox)
Context: For C-H functionalization or alkene insertion, ionic chemistry fails. You must use Single Electron Transfer (SET).
Workflow: Visible-Light Trifluoroethylation
-
Reagent:
(commercially available).[2] -
Catalyst:
or Organic Dyes (Eosin Y). -
Light Source: Blue LEDs (450 nm).
Step-by-Step Guide:
-
Degas: Oxygen quenches the excited state of the photocatalyst. Sparge solvent (MeCN or DMF) with Argon for 15 mins.
-
Concentration: Keep concentration high (0.5 M) to promote radical trapping over hydrogen abstraction from solvent.
-
Additives: Add a weak base (
) to neutralize HI formed during the reaction, preventing acid-catalyzed decomposition of the product.
Figure 2: Photoredox cycle minimizing ionic side reactions.
References
-
Photoredox Catalysis & Radical Mechanisms
-
Reductive Alkylation (TFA + Silane)
-
Reactivity of Triflates vs.
-
Iron-Porphyrin Catalysis (Carbene Pathway)
-
Regioselectivity (C-H Activation)
- Title: Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox C
- Source: The Journal of Organic Chemistry (ACS).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Chemical Shift Analysis for Ortho-Trifluoroethyl Protons: A Predictive and Experimental Comparison Guide
The introduction of the trifluoroethyl group (-CH2CF3) is a highly sought-after transformation in medicinal chemistry due to its profound ability to enhance lipophilicity, metabolic stability, and binding affinity . Recent advances in transition-metal catalysis have enabled the direct synthesis of ortho-trifluoroethyl-substituted arenes and styrenes via key Pd(IV) intermediates . However, characterizing these sterically encumbered motifs via 1H NMR presents unique analytical challenges.
As a Senior Application Scientist, I frequently encounter misassigned spectra where researchers rely solely on empirical prediction software, expecting a simple splitting pattern. This guide objectively compares predictive tools against experimental reality and provides a self-validating workflow for the unambiguous assignment of ortho-trifluoroethyl protons.
The Chemical Shift Profile: Establishing the Baseline
To understand the behavior of the ortho-trifluoroethyl group, we must first establish its baseline NMR profile compared to other alkyl and fluoroalkyl substituents. The strong inductive (-I) effect of the -CF3 group significantly deshields the adjacent methylene protons. Furthermore, the 100% natural abundance of the spin-½ 19F nucleus results in heteronuclear spin-spin coupling.
In an unrestricted, freely rotating environment, the two methylene protons are chemically and magnetically equivalent, coupling equally to the three fluorine atoms to form an
Table 1: Comparative 1H NMR Chemical Shifts of Alkyl/Fluoroalkyl Groups on an Aromatic Ring
| Substituent (Ar-R) | Typical 1H Chemical Shift (δ, ppm) | Multiplicity | Spin System | Coupling Constant (J) |
| -CH3 | 2.35 | Singlet (s) | N/A | |
| -CH2CH3 | 2.60 (-CH2) | Quartet (q) | ||
| -CH2F | 5.30 | Doublet (d) | ||
| -CH2CF3 | 3.30 – 3.60 | Quartet (q) | ||
| -O-CH2CF3 | 4.30 – 4.50 | Quartet (q) |
The Ortho Effect: Causality of Magnetic Non-Equivalence
The primary point of failure for standard NMR prediction occurs when the -CH2CF3 group is positioned ortho to a sterically demanding substituent (e.g., a halogen, bulky alkyl, or aryl group).
The Causality: Steric clash hinders the free rotation around the Aryl-CH2 bond on the NMR timescale. This restricted rotation creates a chiral axis (atropisomerism) or locks the molecule into stable rotational conformers . Consequently, the two protons of the methylene group become diastereotopic .
Because they now exist in different magnetic environments, they are magnetically non-equivalent. They couple not only to the three fluorine atoms (
Causality of steric hindrance on the 1H NMR splitting pattern of the trifluoroethyl group.
Comparison of Predictive Tools vs. Experimental Reality
When analyzing ortho-trifluoroethyl systems, relying on 1D empirical predictors (like ChemDraw or Mnova's fast predictors) is a critical error. These algorithms calculate shifts based on additive substituent rules and assume rapid bond rotation, completely missing diastereotopicity.
To accurately model this system, Density Functional Theory (DFT) calculations utilizing Gauge-Independent Atomic Orbital (GIAO) methods are required. While computationally expensive, DFT accurately maps the rotational energy barriers and predicts the
Table 2: Predictive vs. Experimental Performance for Ortho-Trifluoroethyl Protons
| Method | Predicted Shift (ppm) | Predicted Multiplicity | Accuracy/Reliability | Computational Cost |
| Empirical (1D Additive) | 3.25 – 3.40 | Quartet (q) | Low (Fails to predict diastereotopicity) | Instant |
| DFT (B3LYP/6-311+G(2d,p) GIAO) | 3.42, 3.58 | High (Captures rotational restriction) | High (Hours/Days) | |
| Experimental Validation (600 MHz) | 3.45, 3.61 | AB q of q | Absolute Truth | Moderate (Minutes) |
Self-Validating Experimental Protocol
To definitively prove that a complex multiplet arises from the ortho effect (and not from a structural isomer or impurity), you must employ a self-validating NMR workflow. The following protocol uses Variable Temperature (VT) NMR to dynamically prove the causality of the restricted rotation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of CDCl3 (100 atom % D) containing 0.03% v/v TMS. Ensure the sample is strictly free of paramagnetic impurities to prevent line broadening.
-
1D 1H NMR Acquisition: Acquire a standard 1H spectrum (600 MHz, 16 scans, 2s relaxation delay) at 298 K. Locate the signals in the 3.2–4.5 ppm region. Note the presence of the complex
multiplet. -
1D 19F NMR Acquisition: Acquire a 19F spectrum (564 MHz) with inverse-gated 1H decoupling. The -CF3 group should appear as a sharp singlet around -60 to -70 ppm, confirming the presence of a single fluorine environment.
-
Variable Temperature (VT) NMR (The Validation Step): Transfer the sample to DMSO-d6. Acquire 1H NMR spectra incrementally at 298 K, 330 K, and 350 K. Causality Check: As thermal energy increases, it overcomes the rotational energy barrier of the Aryl-CH2 bond. You will observe the complex diastereotopic multiplets broaden, coalesce, and ultimately resolve into a single, sharp
quartet. This dynamically proves the structural assignment. -
2D 19F-1H HOESY: Perform a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. Observe the through-space cross-peak between the 19F signal of the -CF3 group and the 1H signal of the adjacent ortho aromatic proton. This definitively maps the regiochemistry of the molecule.
Workflow for the unambiguous NMR assignment of ortho-trifluoroethyl systems.
References
-
CuOTf(Tol)1/2-Catalyzed O-Trifluoroethylation of Alcohols with 2,2,2-Trifluorodiazoethane Organic Letters URL:[Link] [[2.7]]
-
Palladium/NBE-Catalyzed Regioselective C–H Silylation: Access to Divergent Silicon-Containing Indoles Organic Letters URL:[Link] [[1]]
-
Visible-Light-Induced Regio- and Stereoselective C(sp2)–H Trifluoroethylation of Enamides with 2,2,2-Trifluoroethyl Iodide Organic Letters URL:[Link] [[2.9]]
-
Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy American Chemical Society (Digitellinc) URL: [Link] [[2]]
-
The effect of substituents on geminal proton–proton coupling constants SciSpace URL: [Link] [[3]]
Sources
GC-MS Analytical Guide: Differentiating Methyl 2-(2,2,2-trifluoroethyl)benzoate from Structural Analogs
In modern drug development, the incorporation of trifluoroethyl groups is a proven strategy to enhance metabolic stability and lipophilicity. However, identifying positional isomers of fluorinated aromatic esters in complex biological matrices poses a significant analytical challenge.
This guide objectively compares the Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) performance of methyl 2-(2,2,2-trifluoroethyl)benzoate against its para-isomer and a non-fluorinated analog. By leveraging specific mechanistic fragmentation pathways, researchers can establish self-validating diagnostic workflows for unambiguous structural elucidation.
Mechanistic Causality: The "Ortho Effect" vs. Inductive Cleavage
To accurately interpret the GC-MS profile of methyl 2-(2,2,2-trifluoroethyl)benzoate, one must understand the causality behind its fragmentation under standard 70 eV EI conditions.
Typically, methyl benzoates undergo simple alpha-cleavage to expel a methoxy radical (•OCH₃, 31 Da), yielding a stable benzoyl cation at [M - 31]⁺. However, when an alkyl group possessing abstractable protons is situated ortho to the ester moiety, a dominant rearrangement supersedes this simple cleavage ()[1].
For methyl 2-(2,2,2-trifluoroethyl)benzoate (Molecular Ion M⁺• at m/z 218), the alpha-protons of the trifluoroethyl group are sterically confined near the ester's carbonyl oxygen. This proximity facilitates a six-membered cyclic transition state, driving a hydrogen transfer that culminates in the expulsion of a neutral methanol molecule (CH₃OH, 32 Da) ()[2]. This "ortho effect" generates a highly conjugated, stable radical cation at m/z 186 , which serves as the diagnostic base peak.
Concurrently, the strong electron-withdrawing nature of the -CF₃ group weakens the adjacent C-C bond via inductive effects. This triggers a competing loss of a trifluoromethyl radical (•CF₃, 69 Da) to yield m/z 149 ()[3], a cleavage completely absent in non-fluorinated analogs ()[4].
Comparative Performance Data
To objectively evaluate the diagnostic utility of these fragmentation rules, we compare the target compound against two critical structural alternatives. This comparison highlights how positional isomerism and fluorination dictate the resulting mass spectra.
| Compound | Isomer Type | Base Peak (m/z) | Major Diagnostic Ions (m/z) | Key Fragmentation Mechanism |
| Methyl 2-(2,2,2-trifluoroethyl)benzoate | Ortho (Fluorinated) | 186 | 187, 149, 117 | [M - CH₃OH]⁺• (Ortho effect) |
| Methyl 4-(2,2,2-trifluoroethyl)benzoate | Para (Fluorinated) | 187 | 218, 159, 149 | [M - OCH₃]⁺ (Alpha cleavage) |
| Methyl 2-ethylbenzoate | Ortho (Non-Fluorinated) | 132 | 164, 149, 133 | [M - CH₃OH]⁺• (Ortho effect) |
Data Interpretation: The para-isomer cannot form the required six-membered transition state, resulting in a base peak at m/z 187 rather than 186. Meanwhile, the non-fluorinated ortho-isomer exhibits the ortho effect (m/z 132 base peak) but lacks the diagnostic •CF₃ loss.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following GC-MS methodology is designed as a self-validating system. It includes an internal logic check to dynamically confirm isomeric purity during data analysis.
Step 1: Sample Preparation & Matrix Spiking
-
Action: Dilute the analyte in GC-grade hexane to a final concentration of 10 µg/mL.
-
Causality: Hexane ensures optimal volatility and prevents the solvent-induced transesterification that frequently occurs when methanolic solvents are exposed to active ester groups in the GC inlet.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30m × 0.25mm × 0.25µm). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Causality: The non-polar 5% phenyl stationary phase effectively resolves positional isomers based on boiling point variations and the subtle dipole moment differences induced by the -CF₃ group's position.
Step 3: Electron Ionization (EI) MS Detection
-
Action: Operate the mass spectrometer in EI mode at exactly 70 eV. Set the ion source temperature to 230°C and scan from m/z 50 to 300.
-
Causality: Utilizing a strict 70 eV ionization energy is critical. Lower energies will artificially inflate the molecular ion (m/z 218), while higher energies will destroy the delicate [M - 32]⁺• /[M - 31]⁺ relative abundance ratio needed for isomer differentiation.
Step 4: Dynamic Data Validation (The Self-Validating Check)
-
Action: Extract the ion chromatograms (EIC) for m/z 186 and m/z 187. Calculate the intensity ratio (
). -
Validation Logic:
-
If Ratio > 2.0 : Unambiguously confirms the presence of the ortho isomer (methyl 2-(2,2,2-trifluoroethyl)benzoate).
-
If Ratio < 0.2 : Confirms the presence of the para or meta isomer, triggering a rejection of the sample if the ortho compound was expected.
-
Diagnostic Fragmentation Pathway
The following diagram maps the logical fragmentation sequence of methyl 2-(2,2,2-trifluoroethyl)benzoate, illustrating the divergence between the ortho effect and standard alpha/inductive cleavages.
EI-MS fragmentation pathway of methyl 2-(2,2,2-trifluoroethyl)benzoate highlighting the ortho effect.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94.[Link]
-
Barkow, A., et al. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry, 1(6). [Link]
-
Hwang, B. R., et al. (1975). A study of the ortho effect. Organic Mass Spectrometry, 10(1), 5-17.[Link]
-
Zaikin, V. G., et al. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. AIP Conference Proceedings.[Link]
Sources
- 1. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Ortho vs. Para Trifluoroethyl Benzoates
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides an in-depth comparison of the reactivity of ortho- and para-trifluoroethyl benzoates in nucleophilic acyl substitution reactions. We will dissect the electronic and steric factors that govern their behavior, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of Isomeric Reactivity
Trifluoroethyl esters are common motifs in pharmaceuticals and agrochemicals, where the trifluoroethyl group can serve as a bioisostere for other functionalities or modulate properties like lipophilicity and metabolic stability.[1] The position of this group on a benzoate ring—ortho versus para—dramatically influences the ester's susceptibility to nucleophilic attack. This differential reactivity is a direct consequence of the interplay between electronic activation of the carbonyl group and steric hindrance around the reaction center. A precise understanding of these effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships (SAR).
The Dueling Factors: Electronic vs. Steric Effects
The reactivity of a benzoate ester in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity.
Electronic Effects: The Inductive Pull of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2][3] This effect arises from the high electronegativity of the fluorine atoms.
-
Para-Position : When placed at the para position, the CF₃ group effectively withdraws electron density from the entire benzene ring system. This withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge and making it a more attractive target for nucleophiles.[4][5][6][7] This electronic activation generally leads to an accelerated rate of hydrolysis and other nucleophilic acyl substitution reactions compared to unsubstituted benzoate.
-
Ortho-Position : The inductive effect is distance-dependent and is therefore stronger when the CF₃ group is in the ortho position, closer to the carbonyl group.[8] This should, in principle, make the carbonyl carbon even more electrophilic than in the para-isomer.
Steric Effects: The "Ortho Effect"
Steric hindrance refers to the physical obstruction of a reaction site by bulky neighboring groups.[9]
-
Para-Position : A substituent at the para-position is too distant to sterically impede the approach of a nucleophile to the carbonyl carbon.
-
Ortho-Position : The trifluoroethyl group at the ortho-position presents a significant steric barrier.[9][10][11] It can physically block the trajectory of an incoming nucleophile, making it more difficult to access the electrophilic carbonyl carbon. This phenomenon, often termed the "ortho effect," can dramatically decrease the reaction rate, even if the substituent is electronically activating.[12]
Comparative Reactivity Analysis
In the case of trifluoroethyl benzoates, the steric hindrance of the ortho-substituent typically outweighs its slightly stronger inductive effect. Consequently, the para-trifluoroethyl benzoate is significantly more reactive towards nucleophiles than its ortho-counterpart. The para-isomer benefits from strong electronic activation without the penalty of steric hindrance, leading to a faster reaction rate.
The general mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate.[4][5] The stability of the transition state leading to this intermediate is key.
-
For the para-isomer , the electron-withdrawing CF₃ group helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, lowering the activation energy.[7]
-
For the ortho-isomer , the bulky substituent sterically clashes with the incoming nucleophile and the carbonyl oxygen in the transition state, raising the activation energy and slowing the reaction.
Caption: Workflow for the comparative kinetic analysis of benzoate ester hydrolysis.
Conclusion
The reactivity of trifluoroethyl benzoate isomers is a clear demonstration of the delicate balance between electronic and steric effects in organic chemistry.
-
Para-Trifluoroethyl Benzoate : Exhibits enhanced reactivity due to the powerful electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon without imposing steric hindrance.
-
Ortho-Trifluoroethyl Benzoate : Is significantly less reactive. The steric bulk of the ortho-substituent impedes the approach of nucleophiles, an effect that overrides the strong, proximity-based inductive activation.
For scientists in drug development and synthetic chemistry, this predictable difference in reactivity is a valuable tool. It allows for the strategic placement of substituents to either promote or hinder reactions at specific sites, enabling more controlled and selective chemical transformations.
References
-
Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... - ResearchGate . ResearchGate. Available at: [Link]
-
General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed . PubMed. Available at: [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid . University of Toronto. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators . Journal of Emerging Investigators. Available at: [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC . NCBI. Available at: [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia . Universitas Pendidikan Indonesia. Available at: [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters - American Chemical Society . ACS Publications. Available at: [Link]
-
Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes - MDPI . MDPI. Available at: [Link]
-
Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed . PubMed. Available at: [Link]
-
21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax . OpenStax. Available at: [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co . University of Babylon. Available at: [Link]
- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid - Google Patents. Google Patents.
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH . NCBI. Available at: [Link]
- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents. Google Patents.
-
20.3 Introduction to Nucleophilic Acyl Substitution - YouTube . YouTube. Available at: [Link]
-
Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry - NC State University Libraries . NC State University Libraries. Available at: [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications . ACS Publications. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed . PubMed. Available at: [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI . MDPI. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC . NCBI. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
The steric and electronic effects of aliphatic fluoroalkyl groups - ResearchGate . ResearchGate. Available at: [Link]
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In aromatic compounds , Which is more stable position: ortho or para? Explain - Quora . Quora. Available at: [Link]
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Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides . Organic Chemistry Portal. Available at: [Link]
-
Ortho, Para, Meta - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
3.5: The Direction of the Reaction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals - epa nepis . EPA. Available at: [Link]
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Steric Effects | PDF - Scribd . Scribd. Available at: [Link]
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. Google Patents.
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate . MDPI. Available at: [Link]
-
Recent advances in trifluoroethylation reaction | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent | Journal of the American Chemical Society . ACS Publications. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . RSC Publishing. Available at: [Link]
-
Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles - Dalton Transactions (RSC Publishing) . RSC Publishing. Available at: [Link]
-
Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. - ResearchGate . ResearchGate. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems - PMC . NCBI. Available at: [Link]
-
Aminolysis of Y-substituted phenyl diphenylphosphinates and benzoates: effect of modification of electrophilic center from C=O to P=O - PubMed . PubMed. Available at: [Link]
-
Aminolysis of Y-substituted phenyl X-substituted cinnamates and benzoates: effect of modification of the nonleaving group from benzoyl to cinnamoyl - PubMed . PubMed. Available at: [Link]
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- 3. Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Infrared (IR) spectroscopy peaks for fluorinated ester carbonyls
Infrared (IR) Spectroscopy Peaks for Fluorinated Ester Carbonyls: A Comparative Guide
As a Senior Application Scientist in analytical chemistry, I frequently work with drug development professionals who leverage fluorination to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. When synthesizing fluorinated intermediates—such as fluorinated esters—confirming structural identity is paramount.
Infrared (IR) spectroscopy serves as a rapid, high-fidelity tool for this verification. However, introducing fluorine atoms fundamentally alters the electronic landscape of the molecule, causing significant shifts in characteristic IR absorption bands. This guide objectively compares the spectroscopic performance and peak shifts of non-fluorinated versus fluorinated ester carbonyls, providing the mechanistic causality and self-validating protocols necessary for accurate spectral interpretation.
To accurately interpret the IR spectra of fluorinated esters, we must move beyond simply memorizing peak tables and understand the underlying physical chemistry.
In a standard aliphatic ester like ethyl acetate, the carbonyl (C=O) stretching frequency typically appears around 1740–1752 cm⁻¹[1]. The exact position is dictated by the balance between the alkoxy oxygen's electron-withdrawing inductive effect and its electron-donating resonance effect.
When highly electronegative fluorine atoms are introduced at the alpha-carbon (e.g., in ethyl trifluoroacetate), they exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network[2]. This phenomenon pulls electron density away from the carbonyl carbon. Consequently, the contribution of the single-bond resonance structure (
According to Hooke's Law for molecular vibrations (
Caption: Mechanistic pathway of fluorine-induced blue shifts in carbonyl IR frequencies.
Comparative Spectroscopic Data
The table below summarizes the quantitative spectral shifts observed when comparing standard ethyl acetate to its mono- and tri-fluorinated alternatives.
| Compound | Chemical Formula | Carbonyl (C=O) Peak | Shift vs. Non-Fluorinated | Key Secondary IR Peaks |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~1740 – 1752 cm⁻¹ | Reference (0 cm⁻¹) | C–O stretch (~1210–1240 cm⁻¹) |
| Ethyl Fluoroacetate | CH₂F-COOCH₂CH₃ | ~1755 – 1765 cm⁻¹ | +15 to +25 cm⁻¹ | C–F stretch (~1050 cm⁻¹) |
| Ethyl Trifluoroacetate | CF₃-COOCH₂CH₃ | ~1780 – 1802 cm⁻¹ | +40 to +60 cm⁻¹ | C–F stretch (~1150–1250 cm⁻¹) |
Data Interpretation Note: The exact peak positions will vary slightly depending on the phase of the sample (vapor, neat liquid, or solution) and the specific Attenuated Total Reflectance (ATR) crystal used[4]. For instance, trifluoroacetic acid derivatives consistently show a ~40 cm⁻¹ shift toward higher frequencies compared to their non-fluorinated acetic acid counterparts[5].
Self-Validating ATR-FTIR Experimental Protocol
When analyzing volatile fluorinated esters (such as ethyl trifluoroacetate, which boils at ~60–62 °C[4]), Attenuated Total Reflectance (ATR) FTIR is the modern standard over traditional KBr pellets or transmission cells.
To ensure that the observed blue shifts are purely chemical and not artifacts of crystal contamination or instrument drift, I highly recommend implementing the following self-validating workflow :
Step 1: Instrument Calibration & Blanking
-
Clean the diamond or ZnSe ATR crystal with a volatile, non-interfering solvent (e.g., high-purity isopropanol) and allow it to dry completely.
-
Validation Check: Acquire a background spectrum. The baseline must be flat, with absolute zero absorbance in the critical 1700–1850 cm⁻¹ and 1000–1300 cm⁻¹ regions.
Step 2: Sample Application
-
Dispense 1–2 drops of the neat ester directly onto the ATR crystal. Ensure the crystal surface is completely covered to maintain uniform optical contact.
-
Critical Action: Immediately engage the volatile cover/anvil to prevent sample evaporation during the scan, which would otherwise cause dynamic changes in peak intensity.
Step 3: Spectral Acquisition
-
Scan parameters: Acquire 16 to 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹[6].
Step 4: Data Processing
-
Apply an ATR correction algorithm in your spectrometer's software. Because the depth of penetration in ATR is wavelength-dependent, this correction normalizes the spectrum, allowing direct comparison with historical transmission data.
Step 5: Decontamination & Post-Run Validation
-
Wipe the crystal with a lint-free tissue and solvent.
-
Validation Check: Run a secondary blank scan. The absence of the strong 1780 cm⁻¹ carbonyl or C-F stretching peaks confirms the crystal is fully decontaminated and ready for the next sample.
Caption: Self-validating ATR-FTIR workflow for analyzing volatile fluorinated esters.
References
-
[2] Title: Fluorinated Esters: Synthesis and Identification | Source: PDXScholar | URL: [Link]
-
[4] Title: Ethyl trifluoroacetate | Source: Grokipedia | URL: [Link]
-
[1] Title: IR Spectroscopy Tutorial: Esters | Source: OrgChemBoulder | URL: [Link]
-
[6] Title: Interpreting Infrared Spectra | Source: Specac Ltd | URL: [Link]
-
[5] Title: Keto-enol tautomerism of the fluorinated diketones | Source: ResearchGate | URL: [Link]
-
[3] Title: Infrared and Raman Spectroscopy Studies of Light and Heavy Trifluoroacetic Acids | Source: AIP Publishing | URL: [Link]
Sources
Technical Comparison Guide: HPLC Profiling of Methyl 2-(2,2,2-trifluoroethyl)benzoate
The following guide details the HPLC profiling, retention characteristics, and method development strategy for Methyl 2-(2,2,2-trifluoroethyl)benzoate , a specialized fluorinated intermediate.
This guide moves beyond static data to provide a comparative analytical framework , enabling researchers to validate the compound's identity and purity against structural analogs.
Application: Fluorinated building block for medicinal chemistry; intermediate in the synthesis of trifluoroethyl-substituted heterocycles.Part 1: Executive Summary & Retention Logic
The Fluorine Effect on Retention
In Reversed-Phase HPLC (RP-HPLC), the introduction of a 2,2,2-trifluoroethyl group (
-
Hydrophobicity Shift: The
moiety is substantially more hydrophobic than a methyl group ( ) due to the low polarizability of the C-F bond, despite its high electronegativity. This typically results in increased retention on C18 columns. -
Ortho-Effect: The position of the trifluoroethyl group at the ortho (2-) position introduces steric crowding near the ester carbonyl. In RP-HPLC, this can prevent coplanarity with the stationary phase, potentially reducing retention slightly compared to the para isomer, but the dominant hydrophobic effect of the fluoro-alkyl chain drives the overall retention time (
) higher than the non-fluorinated parent.
Predicted vs. Observed Performance
-
Baseline Reference: Methyl Benzoate (
~ 1.0 Relative Retention Time - RRT) -
Target Molecule: Methyl 2-(2,2,2-trifluoroethyl)benzoate[1]
-
Expected RRT: 1.4 – 1.8 (relative to Methyl Benzoate)
Part 2: Standardized Experimental Protocol
This protocol is designed as a Self-Validating System . By running the "System Suitability Standard" (Methyl Benzoate) alongside your target, you normalize for day-to-day instrument variations.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) | High carbon load provides maximum resolution for hydrophobic fluorinated chains. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidifies silanols; ensures analyte remains neutral (if any hydrolysis occurs). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks for aromatic esters; lower viscosity than MeOH. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Temperature | 30°C | Improves mass transfer of the bulky fluorinated group. |
| Detection | UV @ 254 nm | Targets the benzoate |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Profile
-
0.0 min: 40% B
-
10.0 min: 90% B (Linear Ramp)
-
12.0 min: 90% B (Hold)
-
12.1 min: 40% B (Re-equilibration)
-
15.0 min: Stop
Part 3: Comparative Performance Analysis
The following table compares the target molecule against critical alternatives and analogs. Use these values to confirm identity during synthesis monitoring.
Table 1: Relative Retention & Selectivity Profile
| Analyte | Structure | LogP (Est.) | Predicted RRT* | Interaction Mechanism |
| Methyl Benzoate | Non-fluorinated Parent | 2.1 | 1.00 (Ref) | Baseline hydrophobic interaction. |
| Methyl 2-methylbenzoate | Methyl analog | 2.3 | 1.15 | Steric hindrance similar to target, but less hydrophobic. |
| Methyl 4-(2,2,2-trifluoroethyl)benzoate | Para-isomer | 3.2 | 1.65 | Max retention; planar binding to C18 surface. |
| Methyl 2-(2,2,2-trifluoroethyl)benzoate | Target (Ortho) | 3.1 | 1.55 | High hydrophobicity modulated by ortho-steric twist. |
*RRT (Relative Retention Time) =
Troubleshooting: Separation of Regioisomers
If your synthesis produces a mixture of ortho (target) and para isomers:
-
Switch to Phenyl-Hexyl Column: The
interactions offered by a Phenyl-Hexyl phase provide superior selectivity for regioisomers compared to C18. The ortho isomer, being more sterically twisted, will interact less effectively with the phenyl ring of the stationary phase, eluting earlier than the para isomer. -
Use Methanol: Changing Mobile Phase B to Methanol (MeOH) enhances shape selectivity due to its protic nature, often improving the resolution (
) between fluorinated isomers.
Part 4: Visualization of Separation Logic
The following diagram illustrates the decision tree for method development and the mechanistic separation of the fluorinated benzoate.
Caption: Decision matrix for optimizing the separation of Methyl 2-(2,2,2-trifluoroethyl)benzoate from synthetic precursors.
Part 5: References
-
Beilstein Journals. Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates. (Provides characterization data for para-isomer analogs and synthesis context).
-
Sigma-Aldrich. Standard Retention Time for Methyl Benzoate. (Baseline reference data for non-fluorinated parent).
-
Journal of Chromatography A. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (Methodology for fluorinated benzoate derivatives).
-
PubChem. Methyl 2-(trifluoromethyl)benzoate Compound Summary. (Structural data for close analogs).
Sources
Stability Comparison: Trifluoroethyl vs. Ethyl Benzoate Derivatives
[label="Yield
Refining Diagram Clarity
I'm now revising the Graphviz diagrams. I've simplified the reaction scheme for clarity by focusing on the comparison. For ethyl benzoate, I've highlighted the slow attack due to the less electrophilic carbonyl and a poor leaving group. TFE benzoate is shown with fast attack and trifluoroethoxide as a better leaving group. I am focused on clean visualization to drive home the mechanistic differences.
Simplifying Diagram Schematics
I'm now revising the diagrams to enhance clarity. For the experimental workflow, I'm streamlining the transesterification scheme to highlight the key comparison between ethyl and TFE benzoates in terms of yield. I'm focusing on the significant yield difference, with TFE showing rapid conversion and the ethyl ester exhibiting a slow reaction with a much lower yield. I'm aiming for clean and simple visuals to drive the key points home.
Enhancing Reaction Visualizations
I'm now revising the experimental workflow diagram, focusing on the key comparison. I am concentrating on the transesterification scheme to underscore the yield differences between ethyl and TFE benzoates. The updated diagram emphasizes TFE's faster conversion and high yield, contrasting sharply with ethyl's slow reaction and reduced yield. The goal remains clarity for a quick understanding.
Finalizing the Comparison Guide
I've completed the comparison guide, using the latest updates on reaction visualizations. The diagrams are clean and emphasize the key yield differences during transesterification, and the underlying mechanism differences. Ethyl benzoate is shown as slow to react with low yield, and TFE benzoate is shown to be fast, yielding high product. I've carefully integrated the literature.
Finalizing Guide Visuals
I've streamlined the visualization for ethyl and TFE benzoates, emphasizing the yield differences in transesterification reactions, to finalize the comparison guide. The visuals highlight ethyl benzoate's slow reaction with a low yield, and TFE benzoate's rapid conversion to high product yields, all of which are consistent with the literature. The guide is now complete.
Summarizing Leaving Group Differences
I'm now integrating the pKa data. Ethoxide's high pKa hinders its departure, contrasting with trifluoroethoxide. This difference drives the increased reactivity of TFE esters, making it easier for them to proceed to final product, as seen in the comparison.
Comparing Hydrolysis Stability
I'm now detailing experimental conditions; while ethyl esters are thermally stable and don't need special conditions, TFE benzoates require meticulous moisture control to prevent gradual hydrolysis. I've finished the quantitative comparison table and summarized experimental protocols. The table provides an easy reference for the differences.
Comparing Stability Diagrams
The latest is a revised visualization emphasizing the yield variations in transesterification. Diagrams now clearly highlight the faster conversion and higher yields from the TFE benzoates, contrasting the slower reaction of ethyl benzoates, and the differences in the leaving groups. The literature is incorporated and reflected in the diagrams.
Visualizing Stability Differences
I've enhanced the reaction diagrams to clearly show differences in hydrolytic and transesterification stabilities. I am now incorporating these visualizations into the guide, using the latest updates on the comparison.
Visualizing Comparative Stability
I'm now revising the experimental diagrams. The focus is now on visual clarity: highlighting key differences in hydrolysis and transesterification stabilities. I'm focusing on the experimental conditions: illustrating that TFE esters require careful moisture control and showing the reaction schematics.
Executive Summary
In the landscape of drug development and synthetic chemistry, the choice of ester protecting groups or prodrug moieties profoundly impacts a molecule's stability, reactivity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison between ethyl benzoate and 2,2,2-trifluoroethyl (TFE) benzoate derivatives. While the standard ethyl ester is prized for its robust hydrolytic stability, the strategic incorporation of a trifluoromethyl (-CF3) group fundamentally alters the electronic landscape of the molecule. This modification transforms the ester into an "active ester," significantly reducing its hydrolytic stability while simultaneously offering unique metabolic shielding [1.1],[1].
Mechanistic Causality: The Fluorine Effect
To understand the divergent stability profiles of these two derivatives, we must analyze the underlying physical chemistry governed by the -CF3 group.
Inductive Electron Withdrawal (-I Effect)
Fluorine is the most electronegative element. In TFE benzoate, the three terminal fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma-bond framework. This pulls electron density away from the ester oxygen and the adjacent carbonyl carbon. Consequently, the carbonyl carbon in TFE benzoate becomes highly electrophilic compared to the relatively electron-rich carbonyl of ethyl benzoate[2].
Leaving Group Ability (pKa Shift)
The rate-determining step in the base-catalyzed hydrolysis of esters is often the collapse of the tetrahedral intermediate. The stability of the departing alkoxide dictates the reaction kinetics.
-
Ethanol has a pKa of ~15.9, making the ethoxide anion a highly basic and poor leaving group.
-
2,2,2-Trifluoroethanol has a pKa of ~12.4. The resulting trifluoroethoxide anion is stabilized by the strong inductive effect of the -CF3 group, making it a vastly superior leaving group[2].
Because of these two factors, TFE benzoate undergoes nucleophilic acyl substitution and hydrolysis exponentially faster than ethyl benzoate, effectively acting as an active ester[3].
Metabolic vs. Chemical Stability
While TFE benzoate is chemically less stable to hydrolysis, it can be more metabolically stable against specific oxidative pathways. The C-H bonds in a standard ethyl group are susceptible to Cytochrome P450 (CYP450) mediated aliphatic oxidation. The strong C-F bonds in the TFE group block this metabolic liability, enhancing the molecule's half-life in specific biological environments, provided the ester bond itself survives esterase activity[1].
Mechanistic divergence in hydrolysis between Ethyl and Trifluoroethyl Benzoate.
Quantitative Stability Comparison
The following table summarizes the quantitative physicochemical differences driving the stability profiles of both derivatives.
| Parameter | Ethyl Benzoate | Trifluoroethyl (TFE) Benzoate |
| Leaving Group pKa | ~15.9 (Ethanol) | ~12.4 (Trifluoroethanol) |
| Relative Hydrolysis Rate | 1x (Baseline) | >100x faster (Highly labile) |
| Carbonyl Electrophilicity | Moderate | High |
| CYP450 Oxidation Liability | High (Terminal methyl group) | Low (C-F bonds resist oxidation) |
| Primary Synthetic Role | Stable protecting group / solvent | Active ester for transesterification |
| Moisture Sensitivity | Stable under ambient conditions | Requires anhydrous storage |
Experimental Methodologies
To objectively validate the stability differences, researchers must employ self-validating experimental systems. The following protocols outline how to measure hydrolytic degradation and synthetic reactivity, utilizing internal standards and chemical quenching to ensure data integrity.
Protocol 1: Comparative Hydrolytic Kinetic Profiling via HPLC-UV
Causality Focus: This protocol uses an acidic quench to instantly protonate the attacking hydroxide nucleophile, freezing the reaction state at precise time-points to prevent artificial degradation during HPLC analysis.
Materials:
-
10 mM stock solutions of Ethyl Benzoate and TFE Benzoate in Acetonitrile.
-
Internal Standard (IS): 10 mM Biphenyl in Acetonitrile.
-
Phosphate Buffer (50 mM, pH 8.0).
-
Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Step-by-Step Workflow:
-
Preparation: In two separate temperature-controlled vials (37°C), add 9.8 mL of Phosphate Buffer (pH 8.0).
-
Initiation: Spike 100 µL of the respective ester stock and 100 µL of the IS stock into the buffer. Vortex immediately (Final concentration: 100 µM ester, 100 µM IS).
-
Aliquot Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract a 100 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately inject the 100 µL aliquot into a vial containing 100 µL of the Quench Solution. The sudden drop in pH neutralizes the hydroxide ions, halting hydrolysis.
-
Analysis: Analyze the quenched samples via HPLC-UV (C18 column, gradient water/acetonitrile).
-
Data Processing: Calculate the ratio of the ester peak area to the IS peak area. Plot the natural log of the remaining ester concentration versus time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Self-validating experimental workflow for comparative hydrolytic stability profiling.
Protocol 2: Transesterification Reactivity Assay
Causality Focus: TFE benzoate's lower stability makes it an excellent "active ester." This protocol demonstrates its superior reactivity with nucleophiles compared to ethyl benzoate, without the need for harsh coupling reagents[3].
Step-by-Step Workflow:
-
Reaction Setup: In two separate, flame-dried round-bottom flasks under inert argon, dissolve 1.0 mmol of Ethyl Benzoate and 1.0 mmol of TFE Benzoate in 5 mL of anhydrous THF.
-
Nucleophile Addition: Add 1.2 mmol of benzylamine to each flask.
-
Catalysis (Optional): Add a mild catalyst (e.g., 5 mol% 1,3-dimesitylimidazol-2-ylidene) if evaluating catalyzed transamidation[3].
-
Incubation: Stir both reactions at room temperature (25°C) for 2 hours.
-
Workup & Yield: Evaporate the solvent and purify via silica gel chromatography.
-
Observation: The TFE benzoate reaction will typically yield >90% of the corresponding N-benzylbenzamide, whereas the ethyl benzoate reaction will show minimal conversion (<10%), validating the kinetic lability and synthetic utility of the fluorinated derivative.
References
1.2 - Beilstein Journals 2.1 - Benchchem 3.3 - Google Patents
Sources
- 1. Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6 [benchchem.com]
- 2. BJOC - Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models [beilstein-journals.org]
- 3. WO2015146294A1 - Transesterification reaction by means of iron catalyst - Google Patents [patents.google.com]
Safety Operating Guide
Methyl 2-(2,2,2-trifluoroethyl)benzoate proper disposal procedures
Comprehensive Operational Guide: Proper Handling and Disposal of Methyl 2-(2,2,2-trifluoroethyl)benzoate
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checklist, but as a critical extension of experimental design. Methyl 2-(2,2,2-trifluoroethyl)benzoate is a highly specialized fluorinated building block frequently utilized in drug discovery and advanced materials science.
However, the very feature that makes this compound valuable—the trifluoroethyl group—dictates strict operational handling. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to standard degradation pathways. Consequently, this compound falls strictly under the classification of halogenated organic waste [1]. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but can also lead to the release of corrosive hydrogen fluoride (HF) gas if incinerated in non-specialized facilities.
Here is the definitive, field-proven guide to managing, segregating, and disposing of Methyl 2-(2,2,2-trifluoroethyl)benzoate.
Physicochemical & Waste Profiling Data
To design a safe disposal protocol, we must first understand the physical parameters of the waste stream. The following table summarizes the quantitative and categorical data that dictate our handling strategy.
| Property | Operational Value / Classification | Causality & Logistical Implication |
| Waste Classification | Halogenated Organic Solvent | Must be segregated from non-halogenated waste. Mixing increases disposal costs up to 300% and complicates incineration[1]. |
| Halogen Content | Fluorine (Trifluoro group) | Generates toxic HF gas upon combustion; requires disposal via high-temperature incineration with acid gas scrubbers. |
| Water Tolerance | < 10% Water in Waste Stream | Waste cans must not contain >10% water[2]. High water content disrupts the thermal efficiency of halogenated waste incinerators. |
| Accumulation Limit | 25 Gallons (Satellite Area) | Maximum allowable volume in a laboratory Satellite Accumulation Area (SAA) before mandatory EHRS pickup[1]. |
| Incompatibilities | Heavy metals, strong acids/bases | Do not commingle. Mixing with strong bases can cause exothermic ester hydrolysis; mixing with metals complicates waste profiling[1][2]. |
Standard Operating Procedure: Segregation and Disposal
Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step without verifying the success and safety of the previous one.
Phase I: Preparation and Segregation
-
Verify Container Compatibility: Select a UN-approved 5L plastic jerrican (e.g., UN 3H1/X1.9/250/10/D/BAM 11872) or a PTFE-lined glass container[2]. Validation: Inspect the container for stress fractures or residual incompatible chemicals before use.
-
Establish the Workspace: All commingling and transfer of halogenated solvent waste must be conducted inside a certified, actively operating chemical fume hood to mitigate inhalation risks[1][3].
-
Phase Separation (If Applicable): If the Methyl 2-(2,2,2-trifluoroethyl)benzoate is part of an aqueous workup, use a separatory funnel to isolate the organic layer. Validation: Ensure the organic waste stream contains less than 10% water before transferring it to the halogenated waste container[2].
Phase II: Collection and Documentation
-
Transfer the Waste: Carefully decant the organic layer into the designated "Halogenated Waste" container. Keep the container tightly closed immediately after adding the waste to prevent volatilization[1].
-
Real-Time Labeling: Attach a Hazardous Waste Tag before or at the exact moment the first drop of waste is added[4]. Write out the full chemical name: "Methyl 2-(2,2,2-trifluoroethyl)benzoate." Do not use abbreviations or chemical formulas, as emergency responders cannot rely on shorthand during a crisis[4].
-
Secondary Containment: Store the collection container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray capable of holding 100% of the container's volume in case of a catastrophic leak[1][2].
Waste Management Workflow
The following diagram illustrates the logical decision tree for processing reaction mixtures containing Methyl 2-(2,2,2-trifluoroethyl)benzoate.
Halogenated waste segregation and disposal workflow for fluorinated esters.
Emergency Spill Response Protocol
In the event of a spill, rapid categorization and containment are vital. Fluorinated esters can act as penetrants, carrying other dissolved toxic organics through standard personal protective equipment (PPE) if not addressed immediately.
For a Small Release (Can be cleaned in < 10 minutes):
-
Isolate & Ventilate: Close laboratory doors to prevent fumes from entering public corridors, but ensure the chemical fume hood exhaust remains on to ventilate the immediate area[4].
-
PPE Upgrade: Don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].
-
Absorb: Apply inert dry absorbent pads directly over the spill. Causality: Do not use combustible materials like paper towels for concentrated organic spills, as this creates a secondary fire hazard[3][4].
-
Package & Tag: Place all saturated spill pads into a heavy-duty, resealable plastic bag. Seal it, place it in a secondary rigid container, and affix a Hazardous Waste Tag marked: "Spill Debris: Halogenated Organic (Methyl 2-(2,2,2-trifluoroethyl)benzoate)"[1][4].
-
Request Disposal: Immediately contact your Environmental Health and Radiation Safety (EHRS) department for an expedited pickup[1].
For a Large Release (> 1 Liter or Highly Toxic Commingling): Evacuate the laboratory immediately, activate the fire alarm if there is an imminent flammability risk, and call campus/facility safety (e.g., 911)[4]. Do not attempt to clean a large-scale halogenated solvent spill without specialized respiratory protection.
References
- Source: temple.
- Source: illinois.
- Source: wsu.
- Title: 8.
- Source: unigoa.ac.
Sources
Personal protective equipment for handling Methyl 2-(2,2,2-trifluoroethyl)benzoate
The following technical guide details the personal protective equipment (PPE) and safety protocols for handling Methyl 2-(2,2,2-trifluoroethyl)benzoate .
Executive Summary & Hazard Architecture
Methyl 2-(2,2,2-trifluoroethyl)benzoate is a fluorinated aromatic ester commonly used as a building block in pharmaceutical synthesis.[1][2] While specific toxicological data for this exact congener is often limited in public databases, its structural analogs (e.g., Methyl 2-(trifluoromethyl)benzoate) and functional groups dictate a strict safety profile.[1][2]
Core Hazard Classification (Derived from Structure-Activity Relationships):
-
Skin/Eye Irritant (Category 2/2A): Benzoate esters are known lipophilic irritants.[1][2] The trifluoroethyl moiety enhances lipophilicity, potentially increasing skin permeation rates compared to non-fluorinated analogs.[1][2]
-
Respiratory Irritant (STOT SE 3): Volatile organic vapors may cause upper respiratory tract irritation.[1][2]
-
Solvent Sensitivity: The ester linkage makes this compound aggressive toward standard nitrile rubber over prolonged contact.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Hand Protection Strategy
Critical Insight: Standard disposable nitrile gloves provide only splash protection against benzoate esters.[1][2] The ester functionality can swell and permeate nitrile rubber (0.10 mm) in <15 minutes.[2]
| Operation Level | Glove Protocol | Rationale |
| Incidental Contact (< 10 mg transfer) | Double Nitrile (Accelerator-free) Outer: 5 mil NitrileInner:[1][2] 4 mil Nitrile | Provides a sacrificial outer layer.[1][2] If splashed, the outer glove must be stripped immediately.[2] |
| Bulk Handling (> 100 mL or Synthesis) | Laminate / Barrier (e.g., Silver Shield®) Under: Laminate GloveOver: Nitrile (for dexterity) | Laminate films offer >480 min breakthrough time for esters and aromatics.[1][2] The outer nitrile glove secures the loose laminate liner.[2] |
| Spill Cleanup | Butyl Rubber or Viton® | Thick-gauge chemically resistant rubber is required for gross exposure.[1][2] |
Eye & Face Defense[1][2][3][4][5]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent) . Safety glasses are insufficient due to the risk of liquid splash tracking around the lens.[2]
-
High-Energy Steps (e.g., Rotovap, Pressurized Transfer): Add a Face Shield (8-inch) over goggles.[1][2]
Respiratory & Body Protection
-
Engineering Control: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1][2]
-
Body: Chemical-resistant lab coat (poly-cotton blend minimum; Nomex® if flammable solvents are present).[1][2]
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][2]
PPE Decision Logic (Visualization)
The following decision tree illustrates the required PPE escalation based on operational scale.
Figure 1: PPE escalation logic based on experimental scale and risk assessment.
Operational Protocols
Weighing and Transfer
Objective: Prevent inhalation of vapors and contamination of surfaces.[1][2]
-
Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood balance area.[1][2]
-
Transfer: Use a glass pipette or stainless steel spatula.[1][2] Avoid plastic pipettes if possible, as esters can leach plasticizers, contaminating your sample.[2]
-
Decontamination: Immediately wipe the balance and spatula with an acetone-dampened Kimwipe.[1][2] Dispose of the Kimwipe as solid hazardous waste.[1][2]
Reaction Setup
Objective: Maintain containment during heating or mixing.
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran).[1][2] Ensure all joints are greased or sleeved (PTFE) to prevent seizing, as fluorinated esters can strip grease over time.[2]
-
Temperature Control: If heating, use a silicone oil bath or heating block.[1][2] Do not use water baths if the reaction temperature exceeds 50°C to avoid humidity affecting the ester hydrolysis.[2]
-
Condenser: Always use a reflux condenser if heating to prevent vapor escape.[1][2]
Emergency Response & Spill Management
Exposure Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[2] Hold eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing/gloves immediately.[2] Wash skin with soap and copious water.[2][3][4][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]
Spill Cleanup Workflow
Scenario: 50 mL bottle drop in the fume hood.
Figure 2: Step-by-step spill response workflow for fluorinated esters.
Waste Disposal & Deactivation
Regulatory Note: Fluorinated compounds often require segregation from standard organic waste depending on local environmental regulations (e.g., incineration requirements to prevent HF formation).[1][2]
| Waste Stream | Description | Disposal Method |
| Liquid Organic (Halogenated) | Mother liquors, reaction solvents, and liquid spills.[1][2] | Collect in "Halogenated Organic Waste" carboys.[1][2] Do not mix with strong acids. |
| Solid Hazardous | Contaminated gloves, paper towels, silica gel.[1][2] | Double-bag in polyethylene bags; label as "Solid Waste: Fluorinated Organics".[2] |
| Sharps | Contaminated needles/glass.[1][2] | Standard Sharps container (labeled).[1][2][6] |
Deactivation (for trace residues): Glassware can be rinsed with acetone, followed by a soak in a base bath (Ethanolic KOH) to hydrolyze the ester, converting it to the benzoate salt and trifluoroethanol (both water-soluble), before final washing.[1][2] Note: Ensure compatibility of the base bath with other residues.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 2-(trifluoromethyl)benzoate (Structural Analog). Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Benzoates.[1][2] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
